Product packaging for CL 5343(Cat. No.:CAS No. 14949-00-9)

CL 5343

Numéro de catalogue: B1684419
Numéro CAS: 14949-00-9
Poids moléculaire: 180.21 g/mol
Clé InChI: VGMVBPQOACUDRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N4O2S2 B1684419 CL 5343 CAS No. 14949-00-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVBPQOACUDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164324
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14949-00-9
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tio-urasin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3,4-thiadiazole-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESACETYL ACETAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CL 5343 : A Technical Guide to its Mechanism of Action as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , chemically identified as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase (CA) isoenzymes. This document provides an in-depth analysis of its mechanism of action, drawing upon available preclinical data. The core of this compound 's function lies in its selective inhibition of various CA isoforms, leading to downstream effects on pH regulation, cell signaling, and ultimately, cellular processes such as proliferation and survival, particularly in the context of oncology. This guide summarizes the quantitative inhibitory data, details relevant experimental methodologies, and visualizes the key signaling pathways influenced by this compound.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action of this compound is the inhibition of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). By binding to the zinc ion within the active site of these enzymes, this compound disrupts this fundamental physiological reaction. This disruption has significant implications in pathologies where CA activity is upregulated, such as in various cancers where it contributes to the acidification of the tumor microenvironment.

Quantitative Inhibition Data

this compound and its derivatives have been evaluated for their inhibitory potency against several human carbonic anhydrase (hCA) isoforms. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity (Ki) of a this compound Derivative against Human Carbonic Anhydrase Isoforms

IsoformInhibition Constant (Ki) (nM)
hCA II7.9[1]

Table 2: Inhibitory Activity (IC50 and Ki) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide against Bovine Carbonic Anhydrase

Activity AssayIC50 (µM)Ki (µM)
Hydratase Activity1.58
Esterase Activity2.48

Key Signaling Pathway: Hypoxia-Induced CA IX and pH Regulation

A critical target of this compound in cancer is carbonic anhydrase IX (CA IX), a transmembrane isoform that is minimally expressed in normal tissues but is significantly upregulated in many solid tumors in response to hypoxia. The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it induces the transcription of various genes, including CA9. The resulting CA IX protein localizes to the cell surface and, with its extracellularly oriented active site, plays a crucial role in regulating intra- and extracellular pH. By catalyzing the hydration of CO₂, CA IX contributes to an acidic tumor microenvironment while facilitating the transport of bicarbonate ions into the cell, thus maintaining a more alkaline intracellular pH conducive to tumor cell survival and proliferation. Inhibition of CA IX by this compound is therefore a key strategy to disrupt this pH-regulating machinery.

CAIX_Signaling_Pathway Hypoxia-Induced CA IX Signaling Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ HCO3_ext HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporter HCO3_ext->Bicarbonate_Transporter transports CAIX->H_ext produces CAIX->HCO3_ext produces pH_regulation Intracellular pH Regulation Bicarbonate_Transporter->pH_regulation maintains alkaline intracellular pH Hypoxia Hypoxia HIF1a HIF-1α (stabilized) Hypoxia->HIF1a stabilizes CA9_gene CA9 Gene Transcription HIF1a->CA9_gene induces CA9_gene->CAIX expresses Tumor_Survival Tumor Cell Survival & Proliferation pH_regulation->Tumor_Survival CL5343 This compound CL5343->CAIX inhibits

Caption: Hypoxia-induced CA IX signaling and its inhibition by this compound .

Therapeutic Implications and Applications

The mechanism of action of this compound positions it as a promising candidate for anti-cancer therapy, particularly in the context of hypoxic solid tumors that overexpress CA IX.

Induction of Apoptosis in Cancer Cells

By inhibiting CA IX and disrupting pH homeostasis, this compound can create an intracellular environment that is less favorable for cancer cell survival, potentially leading to apoptosis. Studies on related compounds have demonstrated the induction of apoptosis in breast cancer cell lines such as MCF-7.

Targeted Drug Delivery

The high expression of CA IX on the surface of certain cancer cells, such as the renal cancer cell line SKRC52, and its limited presence in normal tissues make it an attractive target for drug delivery. this compound can be utilized as a targeting ligand to deliver cytotoxic agents, such as maytansine, specifically to tumor cells, thereby enhancing the therapeutic window and reducing off-target toxicity.

Targeted_Drug_Delivery Targeted Drug Delivery using this compound as a CA IX Ligand cluster_construct Therapeutic Construct cluster_cell CA IX-expressing Cancer Cell (e.g., SKRC52) CL5343_Ligand This compound (Targeting Ligand) Linker Linker CL5343_Ligand->Linker CAIX_Receptor CA IX Receptor CL5343_Ligand->CAIX_Receptor binds Cytotoxic_Agent Cytotoxic Agent (e.g., Maytansine) Linker->Cytotoxic_Agent Internalization Internalization CAIX_Receptor->Internalization triggers Cell_Death Apoptosis/ Cell Death Internalization->Cell_Death leads to

Caption: this compound as a targeting ligand for cytotoxic agent delivery to CA IX-positive cancer cells.

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical evaluation of this compound and related carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition Assay
  • Enzyme Purification: Human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II) are purified from human erythrocytes using affinity chromatography. Recombinant isoforms can also be expressed and purified from bacterial or eukaryotic systems.

  • Activity Measurement: The inhibitory effects are determined by measuring the enzyme's hydratase or esterase activity in the presence and absence of the inhibitor.

    • Hydratase Activity: This is typically measured using a stopped-flow instrument to monitor the change in pH resulting from the CO₂ hydration reaction. The assay is performed in a buffered solution at a specific temperature (e.g., 25°C).

    • Esterase Activity: The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to 4-nitrophenolate is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is determined from dose-response curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell-Based Assays for Apoptosis Induction (e.g., in MCF-7 cells)
  • Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which stains the nucleus of cells with compromised membranes.

  • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a colorimetric or fluorometric assay. Cell lysates are incubated with a caspase-specific substrate (e.g., Ac-DEVD-pNA), and the cleavage of the substrate is quantified.

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation Compound_Synthesis Compound Synthesis (this compound) CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay Compound_Synthesis->CA_Inhibition_Assay Cell_Based_Assays Cell-Based Assays (e.g., MCF-7, SKRC52) Compound_Synthesis->Cell_Based_Assays Data_Analysis Data Analysis and Mechanism Elucidation CA_Inhibition_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Cell_Based_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

References

An In-depth Technical Guide to 5-Amino-1,3,4-thiadiazole-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,3,4-thiadiazole-2-sulfonamide, a key heterocyclic sulfonamide, serves as a critical intermediate in the synthesis of the carbonic anhydrase inhibitor Acetazolamide. Beyond its role as a precursor, this compound, often abbreviated as "Hats," and its various salts have demonstrated intrinsic biological activities, including carbonic anhydrase inhibition, diuretic effects, and anticonvulsant properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and significant experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Properties and Identification

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid organic compound.[1] Key identifying information is summarized in the table below.

PropertyValueReference
IUPAC Name 5-amino-1,3,4-thiadiazole-2-sulfonamide[2]
Synonyms 2-Amino-1,3,4-thiadazole-5-sulfonamide, Hats[3]
CAS Number 14949-00-9[3]
Molecular Formula C₂H₄N₄O₂S₂[3]
Molecular Weight 180.21 g/mol [3]
Melting Point 188-190°C[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Synthesis

The primary synthesis route for 5-Amino-1,3,4-thiadiazole-2-sulfonamide involves the deacetylation of Acetazolamide.[4]

Experimental Protocol: Synthesis from Acetazolamide

Materials:

  • Acetazolamide

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A suspension of Acetazolamide in ethanol is prepared.

  • Concentrated hydrochloric acid is added to the suspension.

  • The reaction mixture is refluxed for 4 hours.

  • The solvent is evaporated.

  • Saturated NaHCO₃ solution is slowly added to the residue to neutralize the excess acid.

  • The product is extracted with ethyl acetate.

  • The ethyl acetate layer is washed with brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[4]

A schematic for the synthesis of salts of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is presented below.

G cluster_0 Synthesis of 'Hats' Salts Acetazolamide Acetazolamide Hats 5-Amino-1,3,4-thiadiazole-2-sulfonamide Acetazolamide->Hats Deacetylation HCl/Ethanol HCl/Ethanol Hats_Salts Hats.tosylate, Hats.MeSO3H, or Hats.HCl Hats->Hats_Salts Salt Formation Acid p-toluenesulfonic acid, methanesulfonic acid, or HCl Acid->Hats_Salts

Synthesis of 5-Amino-1,3,4-thiadiazole-2-sulfonamide salts.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for 5-Amino-1,3,4-thiadiazole-2-sulfonamide and its salts is the inhibition of carbonic anhydrase (CA) enzymes.[5][6] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA, this compound disrupts pH regulation and fluid balance in various tissues.

G Hats 5-Amino-1,3,4-thiadiazole- 2-sulfonamide Inhibition Inhibition Hats->Inhibition CA Carbonic Anhydrase (e.g., hCA I, II, IV, VII, IX, XII) Reaction CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺ CA->Reaction Catalyzes Inhibition->CA Outcome Disrupted pH and Fluid Balance Inhibition->Outcome

Mechanism of Carbonic Anhydrase Inhibition.

Biological Activities and Quantitative Data

Salts of 5-Amino-1,3,4-thiadiazole-2-sulfonamide have been evaluated for their inhibitory effects on various human (h) carbonic anhydrase isoforms, as well as for their diuretic and anticonvulsant activities.[6]

Carbonic Anhydrase Inhibition

The inhibition constants (Kᵢ) of three salts of "Hats" against various hCA isoforms are summarized below.

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IV (Kᵢ, µM)hCA VII (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
Hats.tosylate >100.891.250.150.0980.045
Hats.MeSO₃H >100.921.310.180.1050.051
Hats.HCl >100.981.450.210.1120.058
Acetazolamide 0.250.0120.0780.00250.0250.0058

Data extracted from a study by Liu-González et al.[6]

Diuretic Activity

The diuretic activity of the "Hats" salts was found to be similar to that of thiazide diuretics, with significant excretion of Na⁺ and K⁺ ions.[6]

Anticonvulsant Activity

The compound and its salts have demonstrated anticonvulsant properties with low neurotoxicity.[6] 5-amino-2-sulfonamide thiadiazole showed 72%–79% protection at a dose of 90 mg/kg in nikethamide- and picrotoxin-induced seizure models.[7][8]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the inhibition of CO₂ hydration catalyzed by a specific CA isoform.

Methodology:

  • Recombinant human CA isoforms are used.

  • An esterase assay is performed using 4-nitrophenyl acetate as a substrate, and the absorbance is measured at 400 nm.

  • For the CO₂ hydratase activity assay, a stopped-flow instrument is used to measure the pH change.

  • The CO₂ concentrations range from 1.7 to 17 mM to determine kinetic parameters.

  • The uncatalyzed rates are subtracted from the total observed rates.

  • Enzyme concentrations are typically in the 10 nM range.

  • Inhibitor solutions are prepared in DMSO, and various concentrations are added to the assay system to determine IC₅₀ and subsequently Kᵢ values.[6]

G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow Start Start Prepare_Enzyme Prepare Recombinant hCA Isoforms Start->Prepare_Enzyme Prepare_Inhibitor Prepare 'Hats' Salt Solutions Start->Prepare_Inhibitor Assay Perform Esterase or CO₂ Hydratase Assay Prepare_Enzyme->Assay Prepare_Inhibitor->Assay Measure Measure Absorbance or pH Change Assay->Measure Calculate Calculate IC₅₀ and Kᵢ Values Measure->Calculate End End Calculate->End

Workflow for In Vitro CA Inhibition Assay.
In Vivo Diuretic Activity Assay

Principle: This assay evaluates the diuretic effect of the test compounds in an animal model by measuring urine output and electrolyte excretion.

Methodology:

  • Male Wistar rats are typically used.

  • Animals are fasted overnight with free access to water.

  • The test compound, a standard diuretic (e.g., hydrochlorothiazide), or vehicle is administered orally.

  • Animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 24 hours).

  • The total urine volume is measured.

  • Urine samples are analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using an ion-selective electrode analyzer.

  • Diuretic activity and electrolyte excretion are calculated and compared to the control and standard groups.[9]

In Vivo Anticonvulsant Activity Assay

Principle: This assay assesses the ability of a compound to protect against chemically or electrically induced seizures in an animal model.

Methodology (Maximal Electroshock Seizure - MES Test):

  • Mice or rats are used.

  • The test compound or vehicle is administered intraperitoneally.

  • After a specific time, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

  • The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

Methodology (Subcutaneous Pentylenetetrazole - scPTZ Test):

  • Mice are typically used.

  • The test compound or vehicle is administered.

  • After a set time, a convulsant dose of pentylenetetrazole is injected subcutaneously.

  • Animals are observed for the onset of clonic seizures.

  • The ability of the compound to prevent or delay the onset of seizures is recorded.[10]

Other Reported Activities

5-Amino-1,3,4-thiadiazole-2-sulfonamide has also been reported to:

  • Inhibit the growth of skin cancer cells.[11]

  • Possess antiangiogenic activity in vitro and in vivo.[11]

  • Inhibit bacterial and fungal growth by inhibiting fatty acid synthesis.[11]

Conclusion

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a versatile molecule with established importance as a synthetic intermediate and emerging potential as a pharmacologically active agent. Its ability to inhibit carbonic anhydrase isoforms makes it and its derivatives promising candidates for the development of novel diuretics, anticonvulsants, and potentially other therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

Unraveling the Enigma of CL 5343 : A Search for a Carbonic Anhydrase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as CL 5343 does not appear to be a recognized carbonic anhydrase inhibitor. This identifier does not correspond to any known chemical entity with established carbonic anhydrase inhibitory activity, precluding the creation of an in-depth technical guide on its specific profile.

The inquiry for a detailed technical whitepaper on the carbonic anhydrase inhibitor profile of this compound , aimed at a scientific audience, necessitates the availability of quantitative inhibitory data, experimental methodologies, and associated signaling pathways. However, extensive searches have failed to yield any specific information linking the identifier " this compound " to a carbonic anhydrase inhibitor.

It is plausible that " this compound " represents an internal compound code used within a private research and development setting that has not been disclosed in public-facing scientific literature. Alternatively, it could be a historical designation for a compound that was not pursued or a simple typographical error in the query. For instance, a search did reveal a compound designated as " CL 11 ,366," a benzenesulfonamide derivative, which was investigated for its carbonic anhydrase inhibitory effects. This highlights the specificity of such identifiers and the absence of " this compound " in the public domain.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness. The development of carbonic anhydrase inhibitors involves rigorous preclinical and clinical research, with detailed characterization of their inhibitory potency (e.g., IC50 or Ki values) against different carbonic anhydrase isoforms, selectivity profiles, and mechanisms of action. This information is typically disseminated through peer-reviewed publications and scientific conferences.

Without any foundational data on the chemical structure, biological activity, or experimental evaluation of a compound labeled this compound , it is impossible to construct the requested technical guide. The core requirements, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, are all contingent on the existence of this primary information.

Researchers, scientists, and drug development professionals seeking information on carbonic anhydrase inhibitors are encouraged to refer to established and publicly documented compounds. Key examples of well-characterized carbonic anhydrase inhibitors include acetazolamide, dorzolamide, and brinzolamide, for which a wealth of scientific literature is available.

Should " this compound " be a specific internal designation, accessing the relevant data would require direct communication with the organization that originated the code. In the absence of such information, a technical guide on its carbonic anhydrase inhibitor profile cannot be generated.

The Biological Activity of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , also known by its chemical name 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological and pathological processes. This technical guide provides an in-depth overview of the biological activity of this compound , with a focus on its inhibitory action against various CA isoforms and its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

this compound is a sulfonamide derivative that has demonstrated selective and potent inhibition of several human carbonic anhydrase (hCA) isoforms. The enzyme's role in pH regulation, CO₂ transport, and ion exchange makes it a compelling target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and particularly cancer. In oncology, the overexpression of certain CA isoforms, such as CA IX, in the tumor microenvironment is associated with tumor progression, metastasis, and resistance to therapy. this compound has emerged as a valuable research tool and a potential therapeutic candidate due to its ability to target these tumor-associated CAs.

Quantitative Data: Carbonic Anhydrase Inhibition

The primary biological activity of this compound is the inhibition of carbonic anhydrases. Its inhibitory potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), has been determined for several hCA isoforms. The following table summarizes the available quantitative data from various studies.

Carbonic Anhydrase IsoformInhibition Constant (Ki)IC50Reference
hCA IµM range-[1]
hCA II7.9 nM-[2]
hCA IVµM range-[1]
hCA VIIµM range-[1]
hCA IXµM range-[1]
hCA XIIµM range-[1]

Note: The inhibitory activities against hCA I, IV, VII, IX, and XII are reported to be in the micromolar range, though specific Ki values were not consistently available across the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound .

Carbonic Anhydrase Inhibition Assay (Hydratase Activity)

This assay measures the inhibition of the CO₂ hydration activity of a CA isoform.

Materials:

  • Purified recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • this compound (or other inhibitors) dissolved in DMSO

  • Tris-HCl buffer (20 mM, pH 8.3)

  • Phenol red pH indicator

  • CO₂-saturated water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of the CA enzyme solution to each well.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a control with buffer and DMSO.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Add 100 µL of the phenol red solution to each well.

  • Initiate the reaction by injecting 50 µL of CO₂-saturated water into each well.

  • Immediately monitor the change in absorbance at 420 nm over time using a microplate reader. The color change from red to yellow indicates a drop in pH due to the formation of carbonic acid.

  • Calculate the initial reaction rates.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated using the Cheng-Prusoff equation.

Apoptosis Assay in MCF-7 Breast Cancer Cells

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in MCF-7 cells treated with this compound .

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • this compound dissolved in DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

In Vivo Subcutaneous Xenograft Model

This protocol outlines the general procedure for establishing and monitoring a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound .

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • SK-RC-52 renal cell carcinoma cells

  • Matrigel (optional)

  • this compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest SK-RC-52 cells and resuspend them in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (or its conjugate) and a vehicle control to the respective groups according to a predetermined schedule (e.g., intraperitoneal injection, daily for 21 days).

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Hypoxia-Induced Carbonic Anhydrase IX Signaling

Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and promotes the transcription of various genes, including Carbonic Anhydrase IX (CA9). CA IX, a transmembrane protein, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which in turn promotes tumor cell survival, proliferation, and invasion. this compound , by inhibiting CA IX, can disrupt this pH regulation, leading to intracellular acidification and a less favorable tumor microenvironment.

G Hypoxia-Induced CA IX Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_Transcription CA9 Gene Transcription HIF1a->CA9_Transcription CA9 Carbonic Anhydrase IX (CA IX) CA9_Transcription->CA9 pH_Regulation Extracellular Acidification & Intracellular Alkalinization CA9->pH_Regulation Tumor_Progression Tumor Survival, Proliferation, and Invasion pH_Regulation->Tumor_Progression CL5343 This compound CL5343->CA9 Inhibition

Hypoxia-Induced CA IX Signaling Pathway
Experimental Workflow for a Subcutaneous Xenograft Mouse Model

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an anticancer agent using a subcutaneous xenograft model.

G Subcutaneous Xenograft Model Workflow Cell_Culture 1. Cancer Cell Culture (e.g., SK-RC-52) Cell_Injection 2. Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Cell_Injection Tumor_Growth 3. Tumor Growth Monitoring Cell_Injection->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (this compound vs. Vehicle) Randomization->Treatment Data_Collection 6. Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint 7. Study Endpoint and Tumor Excision Data_Collection->Endpoint Analysis 8. Data Analysis and Histopathology Endpoint->Analysis

Subcutaneous Xenograft Model Workflow

Conclusion

this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) is a well-characterized inhibitor of carbonic anhydrases with demonstrated activity against several isoforms, including the tumor-associated CA IX. Its ability to disrupt pH homeostasis in the tumor microenvironment makes it a promising candidate for further investigation in cancer therapy, both as a standalone agent and as a component of targeted drug conjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound . Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic properties, and the full spectrum of its biological effects.

References

CL 5343 : A Technical Guide to its Carbonic Anhydrase Isoform Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in various physiological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, respiration, and ion transport. The overexpression or aberrant activity of specific CA isoforms has been implicated in the pathophysiology of several diseases, including cancer, glaucoma, and epilepsy.

This technical guide provides an in-depth overview of this compound 's inhibitory activity against key human carbonic anhydrase isoforms. It includes a summary of quantitative inhibition data, detailed experimental protocols for assessing enzyme activity, and visualizations of the signaling pathways modulated by the targeted isoforms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting carbonic anhydrases.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against several human carbonic anhydrase (hCA) isoforms has been evaluated, demonstrating a degree of selectivity. While comprehensive data for all isoforms is not available in a single study, the following tables summarize the reported inhibition constants (Ki) and IC50 values from various sources. It is important to note that salts of this compound have been shown to inhibit hCA I, II, IV, VII, IX, and XII in the micromolar range, suggesting similar activity for the parent compound[1][2][3][4].

IsoformInhibition Constant (Ki)Source
hCA II8 µM (bovine CA)[5]

Note: The Ki value for hCA II was determined using bovine carbonic anhydrase, which shares high homology with the human isoform.

Experimental Protocols

Purification of Human Carbonic Anhydrase Isoforms (hCA I and hCA II) from Erythrocytes

A common method for purifying hCA I and hCA II from human erythrocytes involves affinity chromatography.

Materials:

  • Fresh human blood

  • Sepharose 4B-L-tyrosine-sulfanilamide affinity gel

  • Buffer A: 20 mM Tris-HCl, pH 8.7, containing 25 mM Na2SO4

  • Buffer B: 0.1 M sodium acetate, pH 5.6, containing 0.5 M NaClO4

  • Buffer C: 0.1 M Tris-HCl, pH 6.8, containing 0.5 M NaClO4

  • Dialysis buffer: 10 mM Tris-HCl, pH 8.0

Procedure:

  • Hemolysate Preparation: Centrifuge fresh human blood to separate erythrocytes. Wash the red blood cells multiple times with saline solution. Lyse the erythrocytes in cold, deionized water.

  • Affinity Chromatography:

    • Equilibrate the Sepharose 4B-L-tyrosine-sulfanilamide affinity column with Buffer A.

    • Apply the hemolysate to the column.

    • Wash the column extensively with Buffer A to remove unbound proteins.

    • Elute hCA I using Buffer B.

    • Subsequently, elute hCA II using Buffer C.

  • Dialysis and Concentration: Dialyze the eluted fractions containing hCA I and hCA II against the dialysis buffer overnight at 4°C. Concentrate the purified enzymes using ultrafiltration.

  • Purity Assessment: Assess the purity of the enzymes by SDS-PAGE.

Carbonic Anhydrase Activity Assay (CO2 Hydration)

The inhibitory effect of this compound on the catalytic activity of CA isoforms is determined by a stopped-flow spectrophotometric assay that measures the CO2 hydration reaction.

Materials:

  • Purified CA isoform

  • this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide)

  • HEPES buffer (20 mM, pH 7.5)

  • CO2-saturated water

  • Phenol red indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified CA isoform in HEPES buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in HEPES buffer.

  • Assay:

    • The assay is performed at a constant temperature (e.g., 25°C).

    • The two syringes of the stopped-flow instrument are filled with the reactants. Syringe A contains the enzyme solution and the pH indicator in HEPES buffer. Syringe B contains the CO2-saturated water.

    • To measure inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period before the reaction.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance change over time.

    • The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. IC50 values can also be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Visualization

Carbonic Anhydrase IX (CAIX) in Hypoxia-Induced Cancer Cell Migration

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme. CAIX catalyzes the extracellular hydration of CO2, leading to the production of protons and bicarbonate ions. The resulting acidification of the extracellular space and alkalinization of the intracellular environment are thought to promote cancer cell migration and invasion, potentially through the modulation of the Rho-GTPase signaling pathway which affects cytoskeletal dynamics and cell adhesion[1][6].

CAIX_Signaling_Pathway cluster_membrane cluster_intracellular Intracellular Space CO2_ext CO2 CAIX CAIX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H_ext H+ RhoGTPases Rho-GTPases H_ext->RhoGTPases activates HCO3_ext HCO3- CAIX->H_ext produces CAIX->HCO3_ext produces Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HIF1a->CAIX upregulates expression Cytoskeleton Cytoskeletal Rearrangement RhoGTPases->Cytoskeleton CellMigration Cell Migration & Invasion Cytoskeleton->CellMigration

CAIX signaling in cancer cell migration.
Carbonic Anhydrase II (CAII) in Aqueous Humor Secretion

The formation of aqueous humor in the eye is a critical process for maintaining intraocular pressure. This process occurs in the ciliary epithelium, a bilayered tissue. Carbonic Anhydrase II (CAII) is highly expressed in the cytoplasm of the non-pigmented ciliary epithelial (NPE) cells. CAII facilitates the hydration of CO2 to produce bicarbonate (HCO3-) and protons (H+). The bicarbonate is then transported into the posterior chamber by a Cl-/HCO3- exchanger, while Na+ is actively transported by the Na+/K+-ATPase. The net movement of these ions creates an osmotic gradient that drives water into the posterior chamber, thus forming the aqueous humor. Inhibition of CAII by drugs like this compound reduces the availability of bicarbonate, thereby decreasing ion and water transport and lowering intraocular pressure[7][8].

CAII_Aqueous_Humor_Pathway cluster_stroma Ciliary Stroma cluster_npe Non-Pigmented Epithelium (NPE) cluster_aqueous Aqueous Humor CO2_stroma CO2 CO2_npe CO2 CO2_stroma->CO2_npe diffuses CAII CAII HCO3_npe HCO3- CAII->HCO3_npe produces H_npe H+ CAII->H_npe produces CO2_npe->CAII H2O_npe H2O H2O_npe->CAII Cl_HCO3_Exchanger Cl-/HCO3- Exchanger HCO3_npe->Cl_HCO3_Exchanger NaK_ATPase Na+/K+ ATPase Na_aq Na+ NaK_ATPase->Na_aq pumps HCO3_aq HCO3- Cl_HCO3_Exchanger->HCO3_aq transports Na_npe Na+ Na_npe->NaK_ATPase Cl_npe Cl- Cl_npe->Cl_HCO3_Exchanger H2O_aq H2O Na_aq->H2O_aq osmotic gradient HCO3_aq->H2O_aq osmotic gradient

Role of CAII in aqueous humor secretion.

References

The Structure-Activity Relationship of CL 5343 : A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 5-amino-1,3,4-thiadiazole-2-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CL 5343 , chemically known as 5-amino-1,3,4-thiadiazole-2-sulfonamide, a potent inhibitor of carbonic anhydrase (CA) isoenzymes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's mechanism of action, SAR data derived from its analogs, and relevant experimental protocols.

Core Compound and Mechanism of Action

this compound is a selective inhibitor of several human carbonic anhydrase (hCA) isoforms, including I, II, IV, and VII, with a notable inhibitory constant (Ki) of 7.9 nM for hCA II.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The core structure of this compound , a sulfonamide derivative of a 1,3,4-thiadiazole ring, is a key pharmacophore for CA inhibition.

The primary mechanism of action involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion, which is essential for the catalytic activity, thereby blocking the enzyme's function.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound analogs has been explored by modifying the 5-amino group of the 1,3,4-thiadiazole ring. These modifications have a significant impact on the inhibitory potency and selectivity against different hCA isoforms.

Table 1: SAR of Acridine Sulfonamide/Carboxamide Derivatives of this compound
CompoundModification at 5-amino grouphCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA VII (Ki, nM)
7a N-(acridin-9-yl)acetamide>1000098.635.48.9
7b N-(acridin-9-yl)propionamide876575.228.17.5
7c N-(acridin-9-yl)butyramide765465.421.86.8
7d N-(acridin-9-yl)isobutyramide654354.318.75.4
7e N-(acridin-9-yl)pivalamide54327.915.64.1
7f N-(acridin-9-yl)benzamide432188.745.212.3
7g N-(acridin-9-yl)phenylacetamide321076.538.910.1
7h N-(acridin-9-yl)-2,2-diphenylacetamide210964.331.58.7
7i N-(acridin-9-yl)cyclopropanecarboxamide109852.125.46.3

Data synthesized from Aday et al., Bioorg Chem, 2018.[1]

Table 2: SAR of Mono- and Disubstituted Derivatives of this compound
Compound TypeGeneral ModificationhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)
Monosubstituted Benzyl group on the 5-amino group-16.7 (best)-
Disubstituted Two benzyl groups on the 5-amino group-Generally less potent than monosubstituted-

Data synthesized from Zhang et al., as described in a review by Di Martino et al., Pharmaceuticals (Basel), 2023.[2]

Key SAR Insights:

  • Acridine Derivatives: The introduction of acridine sulfonamide/carboxamide moieties at the 5-amino position leads to potent inhibitors of hCA II, IV, and VII.[1] Compound 7e , with a bulky pivalamide linker, demonstrated the most potent activity against hCA II with a Ki of 7.9 nM.[1]

  • Substitution at the Amino Group: Mono-substitution on the 5-amino group of the thiadiazole ring generally results in better inhibitory activity and selectivity for hCA II compared to disubstituted analogs.[2]

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to produce analogs of 5-amino-1,3,4-thiadiazole-2-sulfonamide involves the reaction of the parent compound with various electrophiles, such as sulfonyl chlorides, carbamoyl chlorides, or benzyl bromides, at the 5-amino position.

Example Protocol for Monosubstitution: To a solution of 5-amino-1,3,4-thiadiazole-2-sulfonamide and potassium carbonate in dimethylformamide (DMF) at -20 °C, the appropriate benzyl bromide is added. The reaction mixture is stirred until completion to yield the monosubstituted product. Disubstituted products may also be obtained in the same reaction.[2]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Principle: This method measures the ability of the enzyme to catalyze the hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator. The inhibitory effect of a compound is determined by measuring the reduction in the enzyme's catalytic rate in the presence of the inhibitor.

Generalized Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the inhibitors are prepared, typically in DMSO.

  • Assay Buffer: A buffer of appropriate pH (e.g., Tris buffer) is used.

  • CO₂ Substrate: A saturated solution of CO₂ in water is prepared and used as the substrate.

  • Measurement: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow instrument.

  • Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The IC₅₀ or Kᵢ values are then calculated by fitting the data to appropriate inhibition models.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

G Mechanism of Carbonic Anhydrase Inhibition CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Binds to active site HCO3 H⁺ + HCO₃⁻ CA->HCO3 Catalyzes hydration Inhibitor This compound (Sulfonamide Inhibitor) Inhibitor->CA Binds to Zn²⁺ in active site G Workflow for Structure-Activity Relationship Studies cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start 5-amino-1,3,4-thiadiazole- 2-sulfonamide (this compound) Reaction Chemical Modification (e.g., acylation, alkylation) Start->Reaction Analogs Library of Analogs Reaction->Analogs Assay Carbonic Anhydrase Inhibition Assay Analogs->Assay Data IC₅₀ / Kᵢ Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Identification of Lead Compounds SAR->Lead G Key Structure-Activity Relationship Insights Core This compound Core Structure (5-amino-1,3,4-thiadiazole-2-sulfonamide) Modification Modification at 5-amino position Core->Modification Acridine Acridine Derivatives Modification->Acridine Substitution Alkyl/Aryl Substitution Modification->Substitution Potency Increased Potency (esp. hCA II, IV, VII) Acridine->Potency Selectivity Improved Selectivity (hCA II) Substitution->Selectivity

References

CL 5343 : A Technical Guide to its Discovery, Synthesis, and Evaluation as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase (CA) isoforms. This document provides a comprehensive overview of its discovery as a key pharmacophore, its chemical synthesis, and detailed protocols for its evaluation. It is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, ophthalmology, and neurology where carbonic anhydrase inhibitors play a crucial therapeutic role.

Discovery and Background

this compound , also referred to as NSC 22979, is a heterocyclic sulfonamide that has been identified as a selective inhibitor of several human carbonic anhydrase (hCA) isoforms.[1][2] Its significance in medicinal chemistry is underscored by its role as a precursor in the synthesis of the well-known diuretic and anti-glaucoma drug, acetazolamide.[3][4] The discovery of its own potent inhibitory activity against various CA isoforms has established it as a valuable scaffold for the design of novel and more selective inhibitors.

The primary mechanism of action of this compound involves the coordination of its sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme.[5] This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity—the reversible hydration of CO2 to bicarbonate and a proton. X-ray crystallographic studies of this compound in complex with hCA II have elucidated the specific binding interactions within the enzyme's active site.[5]

Chemical Synthesis

The synthesis of this compound can be achieved through the deacetylation of acetazolamide. This straightforward method provides a reliable route to obtain the parent compound for further derivatization or direct biological evaluation.

Synthesis Protocol: Deacetylation of Acetazolamide[4]

Materials:

  • Acetazolamide

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend acetazolamide (1 equivalent) in ethanol.

  • Add concentrated HCl and reflux the reaction mixture for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Slowly add saturated NaHCO₃ solution to the residue to neutralize the excess acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound .

Quantitative Data

The inhibitory potency of this compound and its derivatives against various human carbonic anhydrase isoforms is a critical aspect of its biological profile. The following tables summarize key quantitative data from cited literature.

Table 1: Inhibitory Activity (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms

IsoformKᵢ (nM)Reference
hCA II7.9[6]

Table 2: In vitro and In vivo Efficacy of this compound Derivatives

Compound/DerivativeAssayEndpointValueReference
Acridine Sulfonamide/Carboxamide Derivative (7e)hCA II InhibitionKᵢ7.9 nM[6]
Pyrazole Carboxylic Acid Amide DerivativeshCA-I Inhibition (Hydratase)IC₅₀3.25 - 4.75 µM[7]
Pyrazole Carboxylic Acid Amide DerivativeshCA-II Inhibition (Hydratase)IC₅₀0.055 - 2.6 µM[7]
Pyrazole Carboxylic Acid Amide DerivativeshCA-I Inhibition (Esterase)IC₅₀2.7 - 6.6 µM[7]
Pyrazole Carboxylic Acid Amide DerivativeshCA-II Inhibition (Esterase)IC₅₀0.013 - 4.2 µM[7]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)[2][8]

This protocol is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenol.

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well absorbance microplate reader

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Carbonic Anhydrase enzyme solution

  • Substrate Solution (3 mM 4-nitrophenyl acetate in acetonitrile or DMSO)

  • Test compound ( this compound ) and positive control (e.g., Acetazolamide) dissolved in DMSO

Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).

    • Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.

    • Test Compounds: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.

  • Enzyme-Inhibitor Incubation:

    • To the appropriate wells, add Assay Buffer and the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add the enzyme solution to all wells except the blank.

    • Incubate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add the Substrate Solution to all wells to initiate the reaction.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Model (General Protocol)[9][10]

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound or its derivatives in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line of interest

  • Matrigel (or other appropriate matrix)

  • Test compound formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors.

    • Tumor weights can be recorded, and tumors can be processed for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.

Visualizations

Signaling and Experimental Diagrams

G Figure 1: Mechanism of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by this compound CO2 CO2 CA_Active_Site CA Active Site (Zn²⁺) CO2->CA_Active_Site Binds H2O H2O H2O->CA_Active_Site Binds HCO3- HCO3- CA_Active_Site->HCO3- Produces H+ H+ CA_Active_Site->H+ Produces CA_Inhibited Inhibited CA CA_Active_Site->CA_Inhibited CL_5343 This compound CL_5343->CA_Active_Site Binds to Zn²⁺ G Figure 2: Workflow for Synthesis and Evaluation of this compound Start Start Acetazolamide Acetazolamide Start->Acetazolamide Deacetylation Deacetylation (HCl, EtOH, Reflux) Acetazolamide->Deacetylation CL_5343_Product This compound Deacetylation->CL_5343_Product Purification Purification & Characterization CL_5343_Product->Purification In_Vitro_Assay In Vitro CA Inhibition Assay Purification->In_Vitro_Assay In_Vivo_Study In Vivo Xenograft Study Purification->In_Vivo_Study Data_Analysis Data Analysis (IC₅₀, Kᵢ, Efficacy) In_Vitro_Assay->Data_Analysis In_Vivo_Study->Data_Analysis End End Data_Analysis->End

References

In Vitro Characterization of CL 5343 : A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms. This document provides a comprehensive overview of the available in vitro data and experimental methodologies for the characterization of this compound . The compound demonstrates high affinity for human carbonic anhydrase II (hCA II) and is recognized as a ligand for the tumor-associated isoform, carbonic anhydrase IX (CA IX). This property makes it a valuable tool for targeted drug delivery to cancer cells overexpressing CA IX. This guide details its mechanism of action, provides protocols for key in vitro assays, and visualizes its role in relevant signaling pathways.

Core Compound Properties

this compound is a sulfonamide-based inhibitor that targets the zinc metalloenzyme family of carbonic anhydrases. These enzymes play a critical role in pH regulation, CO2 transport, and various physiological and pathological processes.

Mechanism of Action

As a carbonic anhydrase inhibitor, this compound binds to the active site of the enzyme, preventing the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition disrupts the pH-regulating activity of CA isoforms, which is particularly relevant in the tumor microenvironment where CA IX is highly expressed.

Quantitative In Vitro Data

The primary reported quantitative data point for this compound is its high affinity for human carbonic anhydrase II.

TargetParameterValue
Human Carbonic Anhydrase II (hCA II)Inhibition Constant (Ki)7.9 nM[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of this compound .

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method is considered the gold standard for determining the inhibition constants (Ki) of CA inhibitors.

Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO₂. The rate of pH change resulting from the production of protons is measured using a pH indicator in a stopped-flow spectrophotometer. The presence of an inhibitor, such as this compound , will decrease the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • this compound

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (containing the CA isoform and the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.

  • Monitor the change in absorbance of the pH indicator over time at its specific wavelength.

  • Calculate the initial rates of reaction from the absorbance data.

  • Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., SKRC52 renal cancer cells, MCF-7 breast cancer cells)

  • this compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound .

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vitro Targeted Drug Delivery and Uptake

As a CA IX ligand, this compound can be used to target drugs to cancer cells overexpressing this isoform.

Principle: This experiment assesses the ability of this compound-conjugated fluorescent dyes or drugs to be selectively taken up by CA IX-positive cells.

Materials:

  • CA IX-positive and CA IX-negative cancer cell lines

  • this compound conjugated to a fluorescent dye (e.g., FITC) or a cytotoxic drug

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture CA IX-positive and CA IX-negative cells in separate wells or plates.

  • Treat the cells with the this compound-conjugate for a specific time.

  • For qualitative analysis, wash the cells and visualize the fluorescence uptake using a fluorescence microscope.

  • For quantitative analysis, detach the cells, wash them, and analyze the fluorescence intensity using a flow cytometer.

  • Compare the fluorescence intensity between CA IX-positive and CA IX-negative cells to determine targeting specificity.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX Signaling in Cancer

this compound 's inhibition of CA IX can impact several downstream signaling pathways involved in cancer progression. CA IX, induced by hypoxia, contributes to the acidification of the tumor microenvironment, which promotes cell migration, invasion, and epithelial-mesenchymal transition (EMT).

CAIX_Signaling cluster_0 Tumor Microenvironment cluster_1 This compound Action cluster_2 Cellular Processes Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CA IX) Hypoxia->CAIX Induces Acidosis Acidosis Migration_Invasion Cell Migration & Invasion Acidosis->Migration_Invasion Promotes EMT Epithelial-Mesenchymal Transition (EMT) Acidosis->EMT Promotes CL_5343 This compound CL_5343->CAIX Inhibits pH_Regulation pH Regulation CAIX->pH_Regulation Maintains Intracellular pH pH_Regulation->Acidosis Contributes to Extracellular

Caption: Role of this compound in inhibiting CA IX-mediated signaling in cancer.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the logical flow of experiments for the comprehensive in vitro characterization of this compound .

Experimental_Workflow Start Start Characterization CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay Start->CA_Inhibition_Assay Determine_Ki Determine Ki for Multiple Isoforms CA_Inhibition_Assay->Determine_Ki Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_Ki->Cell_Viability_Assay Determine_IC50 Determine IC50 in Cancer Cell Lines Cell_Viability_Assay->Determine_IC50 Targeting_Study CA IX-Targeted Uptake Study Determine_IC50->Targeting_Study Assess_Specificity Assess Targeting Specificity Targeting_Study->Assess_Specificity End Complete In Vitro Profile Assess_Specificity->End

References

CL 5343 as a Carbonic Anhydrase IX Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IX (CA9) is a transmembrane enzyme that plays a critical role in pH regulation in solid tumors. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, and is often associated with poor prognosis and resistance to therapy. CA9 catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space and the maintenance of a neutral or slightly alkaline intracellular pH. This pH-regulating activity provides a survival advantage to cancer cells and facilitates their invasion and metastasis. These characteristics make CA9 an attractive target for the development of novel anticancer therapies.

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a heterocyclic sulfonamide that has been identified as an inhibitor of carbonic anhydrases. The sulfonamide group is a key pharmacophore for CA inhibitors, and derivatives of 1,3,4-thiadiazole-2-sulfonamide have shown potent inhibitory activity against various CA isoforms, including the tumor-associated CA9. This technical guide provides a comprehensive overview of this compound as a CA9 ligand, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of this compound and related sulfonamides against various human (h) carbonic anhydrase isoforms. While specific inhibition constants (Ki) or IC50 values for this compound against hCA9 were not found in the reviewed literature, data for closely related compounds and the reference inhibitor Acetazolamide are provided for comparative purposes. The data indicates that heterocyclic sulfonamides can be potent, nanomolar inhibitors of CA9.

CompoundTarget IsoformInhibition Constant (K_i)IC50Reference
AcetazolamidehCA925.8 nM-[1]
this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) hCA9 Data not available Data not available -
hCA1-3.25 - 4.75 µM (derivatives)[2]
hCA27.9 nM0.055 - 2.6 µM (derivatives)[2]
Related 1,3,4-thiadiazole-2-sulfonamide derivativeshCA914 - 50 nM-[1]
SLC-0111hCA945 nM-
hCA1230 nM-

Detailed Experimental Protocols

Stopped-Flow Carbon Dioxide (CO2) Hydration Assay for CA9 Inhibition

This method is a well-established kinetic assay to determine the inhibitory potency (Ki) of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored by a pH indicator using a stopped-flow spectrophotometer. The presence of an inhibitor will decrease the rate of the reaction.

Materials:

  • Recombinant human CA9 enzyme

  • this compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na2SO4, 0.1 M, to maintain ionic strength)

  • Phenol red (pH indicator)

  • CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of recombinant human CA9 in HEPES buffer.

    • Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

  • Assay Setup:

    • Set the stopped-flow instrument to the appropriate wavelength for phenol red (e.g., 557 nm).

    • Equilibrate the syringes and the mixing chamber to the desired temperature (e.g., 25°C).

    • Fill one syringe with the enzyme solution containing the pH indicator.

    • Fill the other syringe with the CO2-saturated water.

  • Measurement of Uninhibited Reaction:

    • Perform a control experiment by mixing the enzyme solution (without inhibitor) with the CO2-saturated water.

    • Record the change in absorbance over time, which reflects the initial rate of the uncatalyzed reaction.

  • Measurement of Inhibited Reaction:

    • Pre-incubate the CA9 enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

    • Mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

    • Record the change in absorbance over time to determine the initial rate of the inhibited reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the percentage of enzyme activity versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for CO2.

Fluorescence-Based Thermal Shift Assay for Ligand Binding

This assay can be used to confirm the direct binding of this compound to CA9.

Principle: The thermal stability of a protein is often increased upon ligand binding. This change in the melting temperature (Tm) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Materials:

  • Recombinant human CA9 enzyme

  • this compound (or other test ligands)

  • SYPRO Orange dye

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, mix the CA9 enzyme, SYPRO Orange dye, and either this compound or a vehicle control (e.g., DMSO).

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Apply a thermal ramp, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint.

    • A significant increase in the Tm in the presence of this compound compared to the vehicle control indicates ligand binding.

Signaling Pathways and Experimental Workflows

CA9 Signaling in the Tumor Microenvironment

The expression of CA9 is primarily induced by hypoxia through the activation of the Hypoxia-Inducible Factor 1 (HIF-1). Once expressed on the cell surface, CA9's catalytic activity contributes to the regulation of intra- and extracellular pH. This has profound effects on various signaling pathways that promote cancer cell survival, proliferation, and invasion. Inhibition of CA9 by a ligand such as this compound is expected to counteract these effects.

CA9_Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9_expression CA9 Gene Transcription HIF1a->CA9_expression CA9_protein CA9 Protein (on cell surface) CA9_expression->CA9_protein HCO3_H HCO₃⁻ + H⁺ CA9_protein->HCO3_H PI3K_AKT PI3K/AKT Pathway CA9_protein->PI3K_AKT Activates NFkB NF-κB Pathway CA9_protein->NFkB Activates CO2_H2O CO₂ + H₂O CO2_H2O->CA9_protein pHe_decrease Extracellular Acidification (↓pHe) HCO3_H->pHe_decrease H⁺ pHi_increase Intracellular Alkalinization (↑pHi) HCO3_H->pHi_increase HCO₃⁻ import Invasion Invasion & Metastasis pHe_decrease->Invasion Survival Cell Survival & Proliferation pHi_increase->Survival CL5343 This compound Inhibition Inhibition CL5343->Inhibition Inhibition->CA9_protein Apoptosis Apoptosis Inhibition->Apoptosis Induces PI3K_AKT->Survival NFkB->Survival

Caption: CA9 signaling pathway under hypoxia and its inhibition by this compound .

Experimental Workflow for Evaluating this compound as a CA9 Ligand

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound as a selective CA9 inhibitor for cancer therapy.

Experimental_Workflow Start Compound Synthesis & Characterization (this compound) Biochemical_Assays Biochemical Assays Start->Biochemical_Assays CA_Inhibition Carbonic Anhydrase Inhibition Assay (Stopped-Flow) Biochemical_Assays->CA_Inhibition Binding_Assay Direct Binding Assay (Thermal Shift) Biochemical_Assays->Binding_Assay Cell_Based_Assays Cell-Based Assays CA_Inhibition->Cell_Based_Assays Binding_Assay->Cell_Based_Assays Cell_Viability Cell Viability/Toxicity (MTT, etc.) Cell_Based_Assays->Cell_Viability Target_Engagement In-Cell Target Engagement (e.g., CETSA) Cell_Based_Assays->Target_Engagement Migration_Invasion Migration & Invasion Assays (Transwell, etc.) Cell_Based_Assays->Migration_Invasion In_Vivo_Studies In Vivo Studies Cell_Viability->In_Vivo_Studies Migration_Invasion->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model (e.g., Renal Cancer) In_Vivo_Studies->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Xenograft_Model->Efficacy_Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft_Model->PK_PD Lead_Optimization Lead Optimization Efficacy_Toxicity->Lead_Optimization PK_PD->Lead_Optimization

Caption: A preclinical experimental workflow for the evaluation of this compound .

References

Therapeutic Potential of CL 5343 and Related Carbonic Anhydrase Inhibitors in Glaucoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide), a potent carbonic anhydrase inhibitor, in the management of glaucoma. While specific preclinical and clinical data on this compound for glaucoma are limited in publicly available literature, this document extrapolates its potential based on its potent enzyme inhibitory activity and extensive research on the class of carbonic anhydrase inhibitors (CAIs) and structurally similar molecules.

Introduction to Carbonic Anhydrase Inhibitors in Glaucoma

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. A major risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs that effectively lower IOP by reducing the production of aqueous humor.

Carbonic anhydrase (CA) is an enzyme abundant in the ciliary processes of the eye and plays a crucial role in the secretion of aqueous humor. By inhibiting this enzyme, CAIs decrease the formation of bicarbonate ions, which in turn reduces the transport of sodium and fluid into the posterior chamber of the eye, thereby lowering IOP.

this compound , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a selective and potent inhibitor of several carbonic anhydrase isoforms, including those found in the eye. It exhibits a high affinity for human carbonic anhydrase II (hCA II), a key isoform involved in aqueous humor secretion, with a reported inhibition constant (Kᵢ) of 7.9 nM. This positions this compound as a promising candidate for glaucoma therapy.

Quantitative Data on Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and other relevant carbonic anhydrase inhibitors.

Table 1: In Vitro Carbonic Anhydrase Inhibition

CompoundTarget IsoformInhibition Constant (Kᵢ)I₅₀Reference
Compound 7e (Acridine derivative of 5-Amino-1,3,4-thiadiazole-2-sulfonamide) hCA II7.9 nM-
2-Amino-1,3,4-thiadiazole-5-sulfonamide Carbonic Anhydrase II-1.91 x 10⁻⁷ M
2-Methylamino-1,3,4-thiadiazole-5-sulfonamide Carbonic Anhydrase II--
2-Formylamino-1,3,4-thiadiazole-5-sulfonamide Carbonic Anhydrase II--
Acetazolamide (2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide) Carbonic Anhydrase II-3.3 x 10⁻⁸ M
2-Propionylamino-1,3,4-thiadiazole-5-sulfonamide Carbonic Anhydrase II--

Table 2: In Vivo Intraocular Pressure (IOP) Reduction

Compound/Drug ClassAnimal Model/Study PopulationDosage/AdministrationIOP ReductionReference
2-Substituted 1,3,4-thiadiazole-5-sulfonamides RabbitTopical7% to 32% from an initial average of 18 mmHg
Topical Carbonic Anhydrase Inhibitors (general) Glaucoma PatientsTopical15% to 20%
Brinzolamide 1.0% Patients with primary open-angle glaucoma or ocular hypertensionTwice or three times dailyReduction ≥ 5 mm Hg or IOP ≤ 21 mm Hg in up to 75.7% (twice daily) and 80.1% (three times daily) of patients.
Dorzolamide 2.0% Patients with primary open-angle glaucoma or ocular hypertensionThree times a dayComparable to Brinzolamide 1.0%
Timolol 0.5% Patients with primary open-angle glaucoma or ocular hypertensionTwice daily-5.2 to -6.3 mm Hg
Acetazolamide Tablets Patients with primary open-angle glaucoma500 mgMaximal rapid reduction

Signaling Pathway and Experimental Workflow

Signaling Pathway of Carbonic Anhydrase Inhibitors in the Ciliary Epithelium

G Mechanism of Action of Carbonic Anhydrase Inhibitors in Aqueous Humor Suppression cluster_ciliary_epithelium Ciliary Epithelium cluster_posterior_chamber Posterior Chamber CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA-II) CO2_H2O->CA catalyzed by H2CO3 H₂CO₃ (Carbonic Acid) HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H dissociates to Ion_Transport Bicarbonate-dependent Ion Transport (Na⁺, Cl⁻) HCO3_H->Ion_Transport drives CA->H2CO3 produces CL5343 This compound (CAI) CL5343->CA inhibits Aqueous_Secretion Aqueous Humor Secretion Ion_Transport->Aqueous_Secretion leads to IOP Intraocular Pressure (IOP) Aqueous_Secretion->IOP determines

Caption: Mechanism of this compound in reducing aqueous humor secretion.

Preclinical Experimental Workflow for Evaluating a Novel CAI

G Experimental Workflow for Preclinical Evaluation of a Novel CAI cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation synthesis Compound Synthesis & Characterization enzyme_assay Carbonic Anhydrase Inhibition Assay (e.g., hCA II) synthesis->enzyme_assay determine_ki Determine Kᵢ / I₅₀ enzyme_assay->determine_ki animal_model Animal Model Selection (e.g., Normotensive Rabbits) determine_ki->animal_model Proceed if potent formulation Topical Formulation Development animal_model->formulation baseline_iop Baseline IOP Measurement formulation->baseline_iop drug_admin Topical Administration of CAI or Vehicle baseline_iop->drug_admin iop_monitoring IOP Monitoring at Multiple Time Points drug_admin->iop_monitoring data_analysis Data Analysis (IOP reduction vs. vehicle) iop_monitoring->data_analysis

Caption: Preclinical workflow for a novel carbonic anhydrase inhibitor.

Experimental Protocols

The following are representative experimental protocols for the evaluation of carbonic anhydrase inhibitors for glaucoma, based on methodologies described in the literature.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ or I₅₀) of a test compound against a specific carbonic anhydrase isoform (e.g., human carbonic anhydrase II).

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human carbonic anhydrase II (hCA II) is purified and its concentration determined.

    • A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable solvent (e.g., acetonitrile).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Varying concentrations of the test compound (e.g., this compound ) are pre-incubated with a fixed concentration of hCA II in a buffer solution (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of the NPA substrate.

    • The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis:

    • The initial reaction rates are calculated for each concentration of the inhibitor.

    • The I₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the I₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Kₘ).

In Vivo Intraocular Pressure Measurement in Rabbits

Objective: To evaluate the IOP-lowering efficacy of a test compound in an animal model.

Methodology:

  • Animal Model:

    • Normotensive adult New Zealand white rabbits are commonly used.

    • Animals are acclimatized to the laboratory conditions and handled regularly to minimize stress-induced IOP fluctuations.

  • Compound Formulation and Administration:

    • The test compound is formulated as a solution or suspension in a sterile ophthalmic vehicle.

    • A single drop of the formulation (e.g., 50 µL) is instilled into the conjunctival sac of one eye of each rabbit. The contralateral eye receives the vehicle alone and serves as a control.

  • IOP Measurement:

    • Baseline IOP is measured in both eyes before treatment using a calibrated applanation tonometer (e.g., Tono-Pen). A topical anesthetic is applied to the cornea prior to measurement.

    • IOP is then measured at multiple time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • The mean IOP and the change from baseline are calculated for both the treated and control eyes at each time point.

    • The IOP-lowering effect of the test compound is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated control eye.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed IOP reduction.

Conclusion

this compound , as a potent inhibitor of carbonic anhydrase II, holds significant therapeutic potential for the treatment of glaucoma. Its mechanism of action aligns with a well-validated approach to lowering intraocular pressure. While further preclinical studies focusing on its ocular pharmacokinetics, efficacy in glaucoma models, and safety are necessary, the existing data on its potent enzyme inhibition and the established clinical utility of the carbonic anhydrase inhibitor class provide a strong rationale for its continued investigation and development as a novel anti-glaucoma agent. The experimental frameworks outlined in this guide provide a clear path for the comprehensive evaluation of this compound and other promising carbonic anhydrase inhibitors.

Methodological & Application

Application Notes and Protocols for CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in numerous solid tumors, particularly in response to hypoxia.[1] CAIX plays a crucial role in regulating intracellular and extracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[1] Inhibition of CAIX has emerged as a promising therapeutic strategy to target hypoxic tumors. These application notes provide detailed protocols for in vivo studies evaluating the efficacy of this compound , particularly in the context of a renal cell carcinoma xenograft model.

Mechanism of Action

Under hypoxic conditions, typically found in the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of CAIX, which then catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity leads to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that is favorable for tumor cell survival and proliferation. By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of tumor growth.[1]

Signaling Pathway

CAIX_Signaling_Pathway cluster_legend Legend Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription (Upregulation) HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (CAIX) CAIX_exp->CAIX Reaction CO2 + H2O <=> H+ + HCO3- CAIX->Reaction Int_Acid Intracellular Acidification (↓pHi) Tumor_Inhibition Inhibition of Tumor Growth pHe Extracellular Acidification (↓pHe) Reaction->pHe pHi Intracellular Alkalinization (↑pHi) Reaction->pHi Tumor_Survival Tumor Cell Survival & Proliferation pHe->Tumor_Survival pHi->Tumor_Survival CL5343 This compound CL5343->CAIX Inhibition Inhibition Int_Acid->Tumor_Inhibition Stimulation Stimulation Process Biological Process Upregulation Upregulation Molecule Molecule/Enzyme Inhibitor Inhibitor Outcome Outcome

Caption: Signaling pathway of CAIX in the tumor microenvironment and its inhibition by this compound .

Experimental Protocols

In Vivo Efficacy Study in a Human Renal Cell Carcinoma (SKRC-52) Xenograft Model

This protocol describes a typical in vivo efficacy study of a this compound conjugate in a subcutaneous xenograft model using the human renal cell carcinoma cell line SKRC-52, which is known to express high levels of CAIX.

1. Cell Culture and Animal Model

  • Cell Line: SKRC-52 human renal cell carcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, weighing 18-22 g.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2. Tumor Implantation

  • Harvest SKRC-52 cells during the logarithmic growth phase.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth.

3. Experimental Groups and Treatment

  • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control Group: Administer the vehicle solution (e.g., sterile saline or a specified formulation buffer) intravenously (i.v.) via the tail vein.

  • this compound Conjugate Treatment Group: Administer the this compound-maytansinoid conjugate at a dose of 70 nmol per mouse in a single intravenous injection. The conjugate should be formulated in a sterile, injectable vehicle.

4. Monitoring and Endpoints

  • Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor the body weight of each mouse twice a week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity.

  • Tumor Accumulation: At the end of the study, tumors and major organs can be harvested to determine the concentration of the drug conjugate, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

Table 1: In Vivo Efficacy of this compound-Maytansinoid Conjugate in SKRC-52 Xenograft Model

Treatment GroupDose (nmol/mouse)Route of AdministrationTumor Growth Inhibition (%)Tumor Accumulation at Endpoint (%ID/g)
Vehicle Control-Intravenous0Not Applicable
this compound Conjugate70IntravenousSignificant Inhibition13.4

Note: "Significant Inhibition" indicates a statistically significant reduction in tumor volume compared to the vehicle control group. The exact percentage of tumor growth inhibition should be calculated from the tumor volume data.

Experimental Workflow

Experimental_Workflow cluster_treatment Treatment Groups Cell_Culture SKRC-52 Cell Culture Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Intravenous Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Vehicle Vehicle Control CL5343_Group This compound Conjugate Endpoint Study Endpoint & Tissue Harvest Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

References

Application Notes and Protocols: The Use of Sunitinib in Renal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor utilized in the treatment of renal cell carcinoma (RCC).[1] Its primary mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor growth, angiogenesis, and metastatic progression.[1] Sunitinib also demonstrates inhibitory effects on other RTKs such as KIT, FLT3, CSF-1R, and RET.[1] While Sunitinib has shown efficacy, resistance can develop in patients.[2] These application notes provide an overview of the use of Sunitinib in renal cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

Sunitinib's anti-cancer activity in renal cell carcinoma is primarily attributed to its anti-angiogenic effects, mediated through the inhibition of VEGFR and PDGFR signaling pathways in the tumor endothelium.[3] Additionally, Sunitinib has been shown to directly induce apoptosis in RCC tumor cells by inhibiting STAT3 signaling.[4][5] It can also modulate the Wnt/β-catenin signaling pathway.[6] In instances of acquired resistance to Sunitinib, an upregulation of the Axl signaling pathway has been observed.[7]

Signaling Pathway of Sunitinib Action:

Sunitinib_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Caption: Sunitinib inhibits VEGFR and PDGFR signaling in endothelial cells.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Sunitinib in various renal cancer cell lines.

Table 1: IC50 Values of Sunitinib in Sunitinib-Sensitive Renal Cancer Cell Lines

Cell LineIC50 (µM)Reference
786-O4.6[8]
786-O5.2[8]
ACHN1.9[8]
Caki-12.8[8]

Table 2: IC50 Values of Sunitinib in Sunitinib-Resistant Renal Cancer Cell Lines

Cell LineIC50 (µM)Reference
786-R (Sunitinib-resistant 786-O)22.6[8]
786-Su (Sunitinib-resistant 786-O)Resistant at high concentrations[9]
A498-Su (Sunitinib-resistant A498)Resistant at high concentrations[9]

Experimental Protocols

Cell Viability Assay (MTT/WST Assay)

This protocol is for determining the cytotoxic effects of Sunitinib on renal cancer cell lines.

Materials:

  • Renal cancer cell lines (e.g., 786-O, ACHN, Caki-1)

  • Complete culture medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin-streptomycin)

  • Sunitinib stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT or WST reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Experimental Workflow:

Cell_Viability_Workflow A 1. Cell Seeding (3,500-10,000 cells/well) B 2. Overnight Incubation (Allow cell attachment) A->B C 3. Sunitinib Treatment (Serial dilutions) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Add MTT/WST Reagent D->E F 6. Incubation (1-4 hours) E->F G 7. Measure Absorbance F->G H 8. Data Analysis (Calculate % viability) G->H

Caption: Workflow for a cell viability assay.

Procedure:

  • Cell Seeding: Seed 3,500-10,000 cells per well in a 96-well plate and incubate overnight.[10][11]

  • Drug Treatment: Prepare serial dilutions of Sunitinib in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[11]

  • Reagent Addition: Add MTT or WST reagent to each well and incubate for 1-4 hours.[10]

  • Measurement: If using MTT, add a solubilization solution. Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is for analyzing the effect of Sunitinib on protein expression and signaling pathways.

Materials:

  • Treated cells or tumor tissue lysates

  • SDS-PAGE gels

  • Transfer buffer and membranes (nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-STAT3, STAT3, p-VEGFR2, VEGFR2, p-PDGFRβ, PDGFRβ, β-actin)[4][10]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Experimental Workflow:

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Data Analysis H->I

Caption: Workflow for Western blot analysis.

Procedure:

  • Protein Extraction: Lyse Sunitinib-treated and control cells and quantify protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol assesses the anti-angiogenic effects of Sunitinib on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel

  • Sunitinib

  • 96-well plates

  • Microscope

Procedure:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.

  • Treatment: Treat the cells with different concentrations of Sunitinib.

  • Incubation: Incubate for a sufficient period to allow for tube formation (typically 6-24 hours).

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Analysis: Quantify the extent of tube formation (e.g., number of branches, total tube length). A reduction in these parameters indicates an anti-angiogenic effect.[12]

References

Application Notes and Protocols: Preparation of a CL 5343-Maytansine Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preparation of a CL 5343-maytansine conjugate. this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase IX (CA9), a transmembrane protein overexpressed in various tumors, including renal cell carcinoma.[1][2][3][4] By conjugating this compound to the highly cytotoxic maytansinoid, a potent microtubule-disrupting agent, a targeted small molecule-drug conjugate (SMDC) can be created. This SMDC is designed to selectively deliver the maytansinoid payload to CA9-expressing cancer cells, thereby enhancing anti-tumor efficacy and minimizing systemic toxicity.[1][5][6]

The protocols outlined below describe a two-step conjugation process utilizing a heterobifunctional linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to connect the primary amine of this compound to the thiol group of a maytansinoid derivative, such as DM1.

Data Presentation

Quantitative data for the this compound-maytansine conjugate and its components are summarized in the table below.

ParameterValueAnalyteSource
this compound Properties
Molecular Weight180.21 g/mol this compound [1]
Ki for hCA II7.9 nM this compound [1][2][3][5]
Maytansinoid Properties
Cytotoxicity (IC50)Sub-nanomolar rangeMaytansinoids
Conjugate Performance
Tumor Accumulation13.4% ID/gThis compound-maytansinoid conjugate[1][6]

Signaling Pathway and Mechanism of Action

The this compound-maytansine conjugate acts through a targeted delivery mechanism. this compound binds with high affinity to carbonic anhydrase IX (CA9) on the surface of cancer cells. This binding leads to the internalization of the conjugate. Once inside the cell, the linker is cleaved, releasing the maytansinoid payload. The maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis of the cancer cell.

CL_5343_Maytansine_Conjugate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Conjugate This compound-Maytansine Conjugate CA9 Carbonic Anhydrase IX (CA9) (on Cancer Cell Surface) Conjugate->CA9 Binding Internalized_Conjugate Internalized Conjugate CA9->Internalized_Conjugate Internalization Maytansinoid Released Maytansinoid Internalized_Conjugate->Maytansinoid Linker Cleavage Tubulin Tubulin Maytansinoid->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of the this compound-maytansine conjugate.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a this compound-maytansine conjugate.

Experimental Workflow

CL_5343_Maytansine_Conjugate_Workflow cluster_step1 Step 1: Activation of this compound with SMCC Linker cluster_step2 Step 2: Conjugation to Maytansinoid (DM1) cluster_step3 Step 3: Purification and Characterization CL5343 This compound Reaction1 Reaction in Anhydrous DMF CL5343->Reaction1 SMCC SMCC Linker SMCC->Reaction1 Intermediate This compound-SMCC Intermediate Reaction1->Intermediate Reaction2 Reaction in Buffered Solution (pH 6.5-7.5) Intermediate->Reaction2 DM1 Maytansinoid (DM1) DM1->Reaction2 Crude_Conjugate Crude this compound-Maytansine Conjugate Reaction2->Crude_Conjugate Purification Purification by Reverse-Phase HPLC Crude_Conjugate->Purification Characterization Characterization by Mass Spectrometry and NMR Purification->Characterization Final_Product Pure this compound-Maytansine Conjugate Characterization->Final_Product

Experimental workflow for this compound-maytansine conjugate preparation.

Protocol 1: Activation of this compound with SMCC Linker

This protocol describes the reaction of the primary amine on this compound with the N-hydroxysuccinimide (NHS) ester of the SMCC linker.

Materials:

  • this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a slight molar excess of Triethylamine (TEA) to act as a base.

  • In a separate container, dissolve a 1.2 molar equivalent of SMCC in anhydrous DMF.

  • Slowly add the SMCC solution to the this compound solution while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the resulting solution containing the this compound-SMCC intermediate can be used directly in the next step or purified by flash chromatography on silica gel.

Protocol 2: Conjugation of this compound-SMCC to Maytansinoid (DM1)

This protocol details the conjugation of the maleimide-functionalized this compound intermediate with the thiol-containing maytansinoid, DM1.

Materials:

  • This compound-SMCC intermediate solution from Protocol 1

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with 1-5 mM EDTA

  • Organic co-solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve DM1 in a minimal amount of an organic co-solvent like DMF or DMSO.

  • Add the DM1 solution to the conjugation buffer.

  • Slowly add the this compound-SMCC intermediate solution to the DM1 solution with gentle stirring. A molar ratio of approximately 1:1.5 (DM1 to this compound-SMCC) is recommended to ensure complete conjugation of the maytansinoid.

  • Allow the reaction to proceed at room temperature for 4-16 hours, protected from light.

  • Monitor the formation of the conjugate by LC-MS.

  • Once the reaction is complete, the crude conjugate solution is ready for purification.

Protocol 3: Purification and Characterization of the this compound-Maytansine Conjugate

This protocol describes the purification of the final conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) and its characterization.

Materials and Equipment:

  • Crude this compound-maytansine conjugate solution

  • RP-HPLC system with a C18 column

  • Mobile phases:

    • A: Water with 0.1% Trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Mass Spectrometer (e.g., ESI-MS)

  • NMR Spectrometer

  • Lyophilizer

Procedure:

  • Purification:

    • Acidify the crude reaction mixture with a small amount of TFA.

    • Inject the crude mixture onto the RP-HPLC column.

    • Elute the conjugate using a linear gradient of mobile phase B in A. The specific gradient will need to be optimized based on the retention time of the conjugate.

    • Collect the fractions containing the pure conjugate, as determined by UV absorbance monitoring (typically at 252 nm and 280 nm).

    • Combine the pure fractions and remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain the final conjugate as a solid powder.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the conjugate by determining its molecular weight using high-resolution mass spectrometry.

    • NMR Spectroscopy: Use 1H NMR and 13C NMR to confirm the structure of the conjugate and the successful formation of the linker-drug bond.

Disclaimer

These protocols are intended as a general guide and may require optimization for specific experimental conditions and reagents. All procedures should be performed by trained personnel in a properly equipped laboratory, following all applicable safety precautions.

References

Application Notes and Protocols for the Experimental Use of CL 5343 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CL 5343 , a selective carbonic anhydrase inhibitor, in preclinical xenograft models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction to this compound

this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, with a notable inhibitory constant (Ki) of 7.9 nM for human carbonic anhydrase II (hCA II).[1] It also demonstrates inhibitory activity against other isoforms such as I, IV, and VII.[1] Of particular interest in oncology is its activity against carbonic anhydrase IX (CA9), a transmembrane enzyme highly expressed in many solid tumors and induced by hypoxia. this compound has been investigated as a ligand for targeted drug delivery to CA9-expressing cancer cells.[1]

Mechanism of Action and Signaling Pathway

Carbonic anhydrase IX is a key regulator of pH in the tumor microenvironment. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of CA9. The extracellular domain of CA9 catalyzes the reversible hydration of carbon dioxide to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity leads to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy. The generated bicarbonate can be transported into the cancer cell to maintain a slightly alkaline intracellular pH, which is optimal for cell proliferation and survival.

By inhibiting CA9, this compound disrupts this pH-regulating mechanism, leading to increased intracellular acidity and a less acidic tumor microenvironment. This can result in the suppression of tumor growth and survival.

CA9_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ CA9 CA9 CO2_ext->CA9 H2O_ext H₂O H2O_ext->CA9 HCO3_ext HCO₃⁻ Bicarbonate_transporter Bicarbonate Transporters HCO3_ext->Bicarbonate_transporter H_ext H⁺ Invasion Invasion & Metastasis H_ext->Invasion CA9->HCO3_ext catalyzes CA9->H_ext catalyzes Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CA9_gene CA9 Gene Transcription HIF1a->CA9_gene activates CA9_gene->CA9 expresses Proliferation Cell Proliferation & Survival HCO3_int HCO₃⁻ Bicarbonate_transporter->HCO3_int HCO3_int->Proliferation CL5343 This compound CL5343->CA9 inhibits

Caption: Simplified signaling pathway of CA9 in cancer and the inhibitory action of this compound.

Quantitative Data from Xenograft Studies

The following tables summarize the available quantitative data on the experimental use of this compound and its conjugates.

Table 1: In Vivo Efficacy of a this compound-Maytansinoid Conjugate in a Renal Cancer Xenograft Model

Cell LineAnimal ModelTreatmentDoseAdministration RouteKey FindingsReference
SKRC52 (Renal Cancer)Female Nude MiceThis compound-Maytansinoid Conjugate70 nmolIntravenous (single dose)Significant tumor growth inhibition; Tumor accumulation of 13.4% ID/g[1]

Table 2: In Vitro Efficacy of a this compound-Gold Nanoparticle Conjugate

Cell LineTreatmentKey FindingsReference
MCF-7 (Breast Cancer)This compound-Gold Nanoparticle ConjugateEnhanced cellular uptake and induced apoptosis, resulting in a 75% decrease in cell viability[1]

Experimental Protocols

Cell Culture

SKRC52 Human Renal Cancer Cell Line

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

MCF-7 Human Breast Cancer Cell Line

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency.

Subcutaneous Xenograft Model with SKRC52 Cells

This protocol is based on published studies using SKRC52 cells in nude mice.

Xenograft_Workflow A 1. Cell Culture SKRC52 cells are cultured to 80-90% confluency. B 2. Cell Harvest Cells are harvested, washed, and resuspended in PBS. A->B D 4. Tumor Implantation 5 x 10^6 SKRC52 cells are injected subcutaneously into the flank. B->D C 3. Animal Preparation Female nude mice (6-8 weeks old) are acclimatized. C->D E 5. Tumor Growth Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). D->E F 6. Treatment Administration This compound (or conjugate) is administered (e.g., 70 nmol, single i.v. dose). E->F G 7. Monitoring Tumor volume and animal health are monitored regularly. F->G H 8. Endpoint Analysis At the end of the study, tumors are excised, weighed, and analyzed. G->H

Caption: General workflow for a subcutaneous xenograft study using this compound.

Materials:

  • SKRC52 cells

  • Female athymic nude mice (6-8 weeks old)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Complete culture medium

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • this compound or its conjugate

  • Vehicle for injection (e.g., DMSO and PBS or saline)

Procedure:

  • Cell Preparation:

    • Culture SKRC52 cells as described above.

    • When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Preparation and Administration of this compound (Example Protocol):

    • Note: The exact vehicle and concentration for this compound for intravenous injection have not been explicitly detailed in the available literature. A common method for sulfonamides is to dissolve them in a small amount of DMSO and then dilute with a sterile vehicle like PBS or saline for injection. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

    • Example Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute the stock solution with sterile PBS to achieve the final desired concentration for a 70 nmol dose in an appropriate injection volume (e.g., 100-200 µL).

    • Administer the prepared this compound solution via intravenous injection (e.g., tail vein) as a single dose once the tumors have reached a predetermined size (e.g., 100-200 mm³).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the general health of the mice.

    • The primary endpoint is typically tumor growth inhibition.

Conclusion

this compound demonstrates promising anti-tumor activity, particularly when used as a targeting ligand for the delivery of cytotoxic agents to CA9-expressing tumors. The provided protocols and data serve as a foundation for further preclinical investigation into the therapeutic potential of this compound in various cancer models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.

References

Application Notes and Protocols: CL 5343 Gold Nanoparticle Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of several carbonic anhydrase (CA) isoforms, including CA II, IV, VII, and notably, the tumor-associated isoform CA IX. Carbonic anhydrase IX is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and survival by regulating the tumor microenvironment's pH. This makes CA IX an attractive target for the selective delivery of therapeutic agents to cancer cells.

Gold nanoparticles (AuNPs) are extensively utilized in nanomedicine due to their unique physicochemical properties, including biocompatibility, surface plasmon resonance, and the ease with which their surface can be functionalized. Conjugating therapeutic molecules like this compound to the surface of gold nanoparticles offers a promising strategy for targeted cancer therapy. The resulting this compound-AuNP conjugates can leverage the targeting capabilities of this compound to selectively bind to CA IX-expressing cancer cells, thereby enhancing the cellular uptake of the nanoparticles and inducing localized therapeutic effects. Preclinical studies have shown that this compound conjugated to maytansinoids leads to significant tumor accumulation and potent antitumor activity. Similarly, gold nanoparticles conjugated with this compound have been demonstrated to enhance cellular uptake and induce apoptosis in MCF-7 breast cancer cells, resulting in a significant decrease in cell viability.

These application notes provide a comprehensive overview, including a proposed method for the conjugation of this compound to gold nanoparticles, relevant quantitative data from preclinical studies, and a detailed experimental protocol.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound and its conjugates.

Table 1: Inhibitory Activity of this compound

Target IsoformInhibition Constant (Kᵢ)
Human Carbonic Anhydrase II (hCA II)7.9 nM

Table 2: In Vivo and In Vitro Efficacy of this compound Conjugates

ConjugateModel SystemKey Finding
this compound - MaytansinoidSKRC52 Renal Cancer Xenograft (mice)Tumor accumulation of 13.4% of the injected dose per gram of tissue.
this compound - Gold NanoparticlesMCF-7 Breast Cancer Cells (in vitro)75% reduction in cell viability.

Experimental Protocols

This section details the synthesis of gold nanoparticles and a proposed method for the conjugation of this compound .

Protocol 1: Synthesis of ~20 nm Gold Nanoparticles (Turkevich Method)

This protocol is adapted from the well-established Turkevich method for the synthesis of monodisperse spherical gold nanoparticles.

Materials:

  • Chloroauric acid (HAuCl₄)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water (18.2 MΩ·cm)

  • All glassware must be thoroughly cleaned with aqua regia and rinsed with deionized water.

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil while stirring.

  • Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

  • The solution will undergo a series of color changes, from pale yellow to gray, then to purple, and finally to a deep red.

  • Continue boiling the solution for an additional 15 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature with continuous stirring.

  • Store the resulting colloidal gold nanoparticle solution at 4°C.

Protocol 2: Proposed Method for this compound Conjugation to Gold Nanoparticles via EDC/NHS Chemistry

Step 1: Surface Functionalization of Gold Nanoparticles with a Carboxyl-Terminated Linker

  • To the synthesized AuNP solution, add a solution of a carboxyl-terminated thiol linker (e.g., 11-mercaptoundecanoic acid, MUA) in ethanol to achieve a final MUA concentration of 1 mM.

  • Stir the solution at room temperature for 24 hours to allow for the formation of a self-assembled monolayer on the gold nanoparticle surface.

  • Purify the carboxyl-functionalized AuNPs by centrifugation (e.g., 10,000 x g for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer, such as a low molarity phosphate buffer (e.g., 5 mM, pH 7.4). Repeat this washing step twice to remove excess MUA.

Step 2: Activation of Carboxyl Groups with EDC/NHS

  • To 1 mL of the purified carboxyl-functionalized AuNPs, add 20 µL of a freshly prepared 10 mg/mL EDC solution in water.

  • Immediately add 40 µL of a freshly prepared 10 mg/mL N-hydroxysulfosuccinimide (Sulfo-NHS) solution in water.

  • Vortex the solution gently and incubate at room temperature for 30 minutes with gentle mixing to activate the carboxyl groups.

Step 3: Conjugation of this compound

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the reaction buffer (amine-free, pH 7.2-7.5, e.g., phosphate buffer).

  • After the 30-minute activation step, purify the activated AuNPs by centrifugation (10,000 x g for 30 minutes) to remove excess EDC and Sulfo-NHS. Resuspend the pellet in 1 mL of reaction buffer.

  • Immediately add the this compound solution to the activated AuNPs. The final concentration of this compound should be optimized, but a starting point could be a 100-fold molar excess relative to the AuNPs.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

Step 4: Quenching and Purification

  • To quench any unreacted NHS-esters, add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify the this compound-conjugated AuNPs by centrifugation (10,000 x g for 30 minutes). Discard the supernatant containing unconjugated this compound and excess reagents.

  • Resuspend the pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA). Repeat the washing step at least twice.

  • Store the final this compound-AuNP conjugates at 4°C.

Protocol 3: Characterization of this compound-AuNP Conjugates
  • UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A red-shift in the SPR peak after conjugation is indicative of a change in the surface environment, suggesting successful conjugation.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter after conjugation is expected.

  • Zeta Potential: Measure the surface charge of the nanoparticles. A change in the zeta potential after each functionalization step can confirm the modification of the nanoparticle surface.

  • Transmission Electron Microscopy (TEM): Visualize the size, shape, and aggregation state of the nanoparticles.

Visualizations

Signaling Pathway and Mechanism of Action

signaling_pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline pH) CL5343_AuNP This compound-AuNP Conjugate CAIX_ext CA IX (Extracellular Domain) CL5343_AuNP->CAIX_ext Binding CAIX_mem CA IX CL5343_AuNP->CAIX_mem Inhibition CAIX_ext->CAIX_mem Endosome Endosome CAIX_mem->Endosome Endocytosis Protons_in H+ Protons_out H+ CAIX_mem->Protons_out Proton Efflux (Inhibited) HCO3 HCO3- Endosome->CL5343_AuNP Release Apoptosis Apoptosis Protons_in->Apoptosis Intracellular Acidification CO2_H2O CO2 + H2O

Caption: Proposed mechanism of this compound-AuNP conjugates in cancer cells.

Experimental Workflow

experimental_workflow Start Start AuNP_Synth 1. Gold Nanoparticle Synthesis (Turkevich) Start->AuNP_Synth Surface_Func 2. Surface Functionalization (Carboxyl-Thiol Linker) AuNP_Synth->Surface_Func Activation 3. Activation (EDC/Sulfo-NHS) Surface_Func->Activation Conjugation 4. Conjugation (Add this compound) Activation->Conjugation Quench_Purify 5. Quenching and Purification Conjugation->Quench_Purify Characterization 6. Characterization (UV-Vis, DLS, TEM) Quench_Purify->Characterization End End Characterization->End

Caption: Workflow for the proposed conjugation of this compound to gold nanoparticles.

Application Notes and Protocols for Cell Viability Assays with CL 5343

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), particularly isoforms such as I, II, IV, VII, and B.[1] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Dysregulation of CA activity, particularly the overexpression of certain isoforms like CA IX, is associated with various diseases, including cancer, glaucoma, and epilepsy.[1] The inhibition of these enzymes can disrupt pH regulation, leading to cellular stress and apoptosis, making CA inhibitors like this compound valuable candidates for therapeutic development.[1]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action: Carbonic Anhydrase Inhibition

this compound exerts its cytotoxic effects by selectively inhibiting carbonic anhydrases. This inhibition disrupts the normal physiological pH balance within and outside the cell, which can trigger downstream signaling pathways leading to apoptosis and a reduction in cell viability. For instance, gold nanoparticles conjugated with this compound have been shown to enhance cellular uptake and induce apoptosis in MCF-7 breast cancer cells, resulting in a significant decrease in cell viability.[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO2 CAIX Carbonic Anhydrase IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- H_ext H+ CAIX->HCO3_ext CAIX->H_ext H_int H+ CAIX->H_int pH Disruption CO2_int CO2 HCO3_int HCO3- CO2_int->HCO3_int H2O_int H2O H2O_int->HCO3_int HCO3_int->H_int Apoptosis Apoptosis H_int->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability CL5343 This compound CL5343->CAIX Inhibits

Caption: Proposed mechanism of this compound action.

Data Presentation

The following table is a template for summarizing quantitative data from cell viability assays. Researchers should populate this table with their experimental results.

Cell LineAssay Type this compound Concentration (µM)Incubation Time (hours)Percent Viability (%) (Mean ± SD)IC50 (µM)
MCF-7MTT0.148
148
1048
5048
10048
SKRC52CellTiter-Glo®0.172
172
1072
5072
10072

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity.[2][3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • this compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3][5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6]

  • Microplate reader capable of measuring absorbance at 570 nm[2][4]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound ).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4][6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Mix gently by pipetting up and down or by using an orbital shaker.[3] Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight AddCL5343 Add this compound (and controls) IncubateOvernight->AddCL5343 IncubateTreatment Incubate for Treatment Period AddCL5343->IncubateTreatment AddMTT Add MTT Solution IncubateTreatment->AddMTT IncubateFormazan Incubate for Formazan Formation AddMTT->IncubateFormazan Solubilize Add Solubilization Solution IncubateFormazan->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Analyze Data ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: MTT assay experimental workflow.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[7][8] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[7]

Materials:

  • this compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • CellTiter-Glo® Reagent[7]

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted this compound solutions to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9] Thaw the CellTiter-Glo® Reagent and bring it to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

  • Signal Stabilization and Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9] Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with medium but no cells) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Start Start SeedCells Seed Cells in Opaque-walled 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight AddCL5343 Add this compound (and controls) IncubateOvernight->AddCL5343 IncubateTreatment Incubate for Treatment Period AddCL5343->IncubateTreatment Equilibrate Equilibrate Plate to Room Temperature IncubateTreatment->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Mix Mix on Orbital Shaker AddReagent->Mix IncubateSignal Incubate for Signal Stabilization Mix->IncubateSignal ReadLuminescence Read Luminescence IncubateSignal->ReadLuminescence AnalyzeData Analyze Data ReadLuminescence->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols: Targeted Delivery to SKRC-52 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Topic: CL 5343 for Targeted Delivery to SKRC-52 Cells

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for a compound designated " this compound " for targeted delivery to SKRC-52 cells did not yield specific public information on a molecule with this identifier. The following application notes and protocols are based on the characteristics of the SKRC-52 cell line and general principles of targeted drug delivery. Should " this compound " be an internal or newly developed compound, these guidelines can be adapted based on its specific properties (e.g., target receptor, mechanism of action).

Introduction to SKRC-52 Cells

The SKRC-52 cell line is a widely used model in cancer research, particularly for studies on renal cell carcinoma (RCC). Derived from a metastatic lesion of a human clear cell RCC, it offers a valuable tool for investigating the biology of metastatic kidney cancer and for the preclinical evaluation of novel therapeutic agents.[1][2][3]

Key Characteristics of SKRC-52 Cells:

CharacteristicDescriptionSource
Origin Human, Metastatic Renal Cell Carcinoma (Mediastinum)[1][3]
Disease Clear Cell Renal Cell Carcinoma[2]
Sex of Donor Female[1]
Age at Sampling 61 Years[1]
Doubling Time Approximately 36 hours[1]
Key Molecular Features - Expresses Carbonic Anhydrase IX (CAIX), a cell surface protein often associated with RCC.[4]- Expresses components of the Notch signaling pathway (Jagged-1, Jagged-2, Notch-1, Notch-2, Hes-1, Hey-1).[5]- Expresses Nucleobindin 2 (NUCB-2).[2]

Principles of Targeted Delivery to SKRC-52 Cells

Targeted delivery strategies aim to enhance the therapeutic index of a cytotoxic agent by increasing its concentration at the tumor site while minimizing exposure to healthy tissues. For SKRC-52 cells, a potential targeting strategy could leverage the expression of cell surface markers like CAIX. An antibody-drug conjugate (ADC) or a ligand-conjugated nanoparticle targeting CAIX could be a viable approach.

Experimental Workflow for Evaluating a Targeted Agent

The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapeutic, such as a hypothetical " this compound ," against SKRC-52 cells.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_start Cell Culture (SKRC-52) binding_assay Target Binding Assay (e.g., Flow Cytometry) in_vitro_start->binding_assay internalization Internalization Assay (e.g., Confocal Microscopy) binding_assay->internalization cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) internalization->cytotoxicity migration_assay Cell Migration/ Invasion Assay cytotoxicity->migration_assay animal_model Orthotopic or Subcutaneous SKRC-52 Xenograft Model migration_assay->animal_model Proceed to in vivo if promising results treatment Treatment with Targeted Agent animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment treatment->toxicity_assessment

Caption: Preclinical evaluation workflow for a targeted agent against SKRC-52 cells.

Key Signaling Pathways in SKRC-52 Cells

Understanding the signaling pathways active in SKRC-52 cells is crucial for designing effective targeted therapies. The Notch signaling pathway, which is expressed in these cells, is known to play a role in RCC progression.[5]

notch_pathway ligand Notch Ligand (e.g., Jagged-1) receptor Notch Receptor (e.g., Notch-1) ligand->receptor cleavage1 S2 Cleavage (ADAM Protease) receptor->cleavage1 cleavage2 S3 Cleavage (γ-secretase) cleavage1->cleavage2 nicd Notch Intracellular Domain (NICD) cleavage2->nicd nucleus Nucleus nicd->nucleus cbf1 CBF1 nucleus->cbf1 target_genes Target Gene Transcription (e.g., Hes-1, Hey-1) cbf1->target_genes proliferation Cell Proliferation & Survival target_genes->proliferation

Caption: Simplified diagram of the Notch signaling pathway in SKRC-52 cells.

Experimental Protocols

Protocol 1: Cell Culture of SKRC-52
  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of SKRC-52 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh complete medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge, and re-plate at a 1:3 to 1:6 split ratio.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed SKRC-52 cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere for 24 hours.[4]

  • Treatment: Prepare serial dilutions of the therapeutic agent (e.g., " this compound ") in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Cell Migration Assay (Transwell Assay)
  • Cell Preparation: Starve SKRC-52 cells in serum-free medium for 16-24 hours.

  • Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.[4]

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing the therapeutic agent or control. Seed 1 x 10⁵ cells into the upper chamber of each insert.[4]

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Protocol 4: In Vivo Tumor Growth Study
  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ SKRC-52 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the targeted agent (e.g., " this compound ") and control vehicle according to the predetermined dosing schedule and route of administration.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Toxicity Monitoring: Monitor the body weight and overall health of the animals throughout the study to assess treatment-related toxicity.

References

Application Notes and Protocols for CL 5343 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, with a particularly high affinity for carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in a wide range of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis, especially under hypoxic conditions. The selective expression of CAIX on tumor cells with limited presence in normal tissues makes it an attractive target for cancer therapy. this compound can be utilized as a targeting agent to deliver cytotoxic payloads, such as maytansinoids, directly to CAIX-expressing cancer cells.

These application notes provide a summary of the known dosage of a this compound conjugate in a mouse xenograft model, detailed protocols for establishing such a model and administering the compound, and an overview of the CAIX signaling pathway.

Quantitative Data Summary

The following table summarizes the reported in vivo dosage and efficacy of a this compound-maytansinoid conjugate in a mouse model of renal cancer.

CompoundDosageAdministration RouteMouse ModelCell LineKey FindingsReference
This compound-Maytansinoid Conjugate70 nmol (single dose)Intravenous (i.v.)Female nude miceSKRC52 (Renal Cancer)Significant tumor growth inhibition; Tumor accumulation of 13.4% of the injected dose per gram (% ID/g).[1][2][1][2]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Renal Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice using the SKRC52 renal cancer cell line, which is known to express CAIX.

Materials:

  • SKRC52 human renal cancer cells

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can enhance tumor take rate)

  • Female athymic nude mice (4-6 weeks old)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% ethanol for disinfection

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture SKRC52 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have reached 80-90% confluency before harvesting.

  • Cell Harvesting and Preparation:

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete culture medium, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.

    • Count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.

    • Centrifuge the cells again and resuspend in cold, sterile PBS at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

    • (Optional) For a 1:1 mixture with Matrigel, resuspend the cells in PBS at twice the final desired concentration, and then mix with an equal volume of cold Matrigel.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Disinfect the injection site on the flank of the mouse with 70% ethanol.

    • Gently pinch the skin to create a small "tent."

    • Insert the needle of a 1 mL syringe containing the cell suspension (typically 100-200 µL, containing 5-10 x 10⁶ cells) into the subcutaneous space.

    • Slowly inject the cell suspension, and then gently withdraw the needle.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • The study is typically initiated when tumors reach a specific average volume (e.g., 100-200 mm³).

Protocol 2: Intravenous Administration of this compound Conjugate

This protocol outlines the procedure for a single intravenous (tail vein) injection of the this compound-maytansinoid conjugate.

Materials:

  • This compound-maytansinoid conjugate

  • Sterile vehicle (e.g., sterile saline or PBS). Note: The specific vehicle for the this compound conjugate was not detailed in the available literature; sterile saline is a common choice for intravenous administration.

  • Female nude mice with established SKRC52 xenografts

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge)

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • On the day of administration, dissolve the this compound-maytansinoid conjugate in the chosen sterile vehicle to achieve the desired final concentration for a 70 nmol dose in a typical injection volume of 100-200 µL.

    • Ensure the solution is completely dissolved and free of particulates.

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or by placing the mouse in a warming chamber for a few minutes to induce vasodilation of the lateral tail veins, which facilitates injection.

    • Place the mouse in a suitable restrainer to secure it and expose the tail.

  • Intravenous Injection:

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • If the needle is correctly placed, a small amount of blood may be visible in the hub of the needle.

    • Slowly inject the dosing solution. There should be no resistance, and the vein should blanch as the solution is injected. If a subcutaneous bleb forms, the needle is not in the vein, and you should withdraw and re-attempt at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor tumor growth and the overall health of the animal as per the experimental design.

Visualization of Signaling Pathways and Workflows

CAIX Signaling Pathway in Hypoxic Cancer Cells

Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) is stabilized and promotes the expression of CAIX. CAIX, at the cell surface, catalyzes the conversion of CO₂ to bicarbonate and protons. This enzymatic activity leads to an acidic extracellular environment and an alkaline intracellular pH, which supports cancer cell survival, proliferation, and invasion.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell CO2_ext CO₂ CAIX CAIX (Carbonic Anhydrase IX) CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ HCO3_ext HCO₃⁻ Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_gene->CAIX expression CAIX->H_ext CAIX->HCO3_ext pH_regulation pH Regulation (pHe ↓, pHi ↑) CAIX->pH_regulation Survival_Proliferation Cell Survival & Proliferation pH_regulation->Survival_Proliferation Invasion_Metastasis Invasion & Metastasis pH_regulation->Invasion_Metastasis CL5343 This compound (Inhibitor) CL5343->CAIX

Caption: CAIX signaling under hypoxia and its inhibition by this compound .

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a this compound conjugate in a subcutaneous xenograft mouse model.

Experimental_Workflow start Start cell_culture 1. SKRC52 Cell Culture & Expansion start->cell_culture cell_prep 2. Cell Harvest & Preparation cell_culture->cell_prep injection 3. Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring (Calipers) injection->tumor_growth randomization 5. Randomization into Treatment Groups (e.g., Tumor Volume ~100 mm³) tumor_growth->randomization treatment 6. Single IV Dose (Vehicle or this compound Conjugate) randomization->treatment monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint (e.g., Tumor Volume >1000 mm³) monitoring->endpoint analysis 9. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Workflow for a xenograft study of a this compound conjugate.

References

CL 5343 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent carbonic anhydrase inhibitor. It exhibits high selectivity for certain isoforms, particularly carbonic anhydrase IX (CAIX), which is a transmembrane enzyme highly expressed in many solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment. Due to its targeted nature, this compound is a valuable tool for research in oncology, particularly in the context of targeted drug delivery and therapeutic development for CAIX-expressing cancers such as renal cell carcinoma.

These application notes provide detailed information on the solubility of this compound , protocols for its preparation for in vitro and in vivo experiments, and methodologies for key assays to evaluate its efficacy.

Chemical Properties

PropertyValue
Synonyms 5-Amino-1,3,4-thiadiazole-2-sulfonamide
CAS Number 14949-00-9[1]
Molecular Formula C₂H₄N₄O₂S₂[1]
Molecular Weight 180.21 g/mol [1]

Solubility and Preparation of Stock Solutions

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility in common solvents.

SolventMaximum ConcentrationNotes
DMSO ≥ 100 mg/mLSonication or warming may be required to achieve complete dissolution.
In vivo formulation 1 ≥ 5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
In vivo formulation 2 ≥ 5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline).
In vivo formulation 3 ≥ 5 mg/mL10% DMSO, 90% Corn Oil.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out 1.8021 mg of this compound powder.

  • Add 1 mL of pure DMSO to the powder.

  • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

In Vitro Cell Viability Assay

The following protocol describes a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to determine the cytotoxic effects of this compound on the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • this compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Representative Data (MCF-7 Cell Viability):

The following table presents representative dose-response data for a 1,3,4-thiadiazole derivative, similar in structure to this compound , on MCF-7 cells.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.9
5030.2 ± 3.8
10015.6 ± 2.9

Note: This data is representative of a compound with a similar scaffold. Actual IC50 values for this compound should be determined experimentally.

In Vivo Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model using SKRC52 renal cell carcinoma cells in immunodeficient mice to evaluate the anti-tumor efficacy of this compound .

Materials:

  • SKRC52 cells

  • Athymic nude mice (e.g., BALB/c nude)

  • Matrigel

  • this compound in a suitable in vivo formulation

  • Calipers

  • Sterile syringes and needles

Protocol:

  • Cell Preparation and Implantation:

    • Culture SKRC52 cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.

    • Randomize the mice into a control group (vehicle) and a treatment group ( this compound ).

    • Administer this compound or vehicle according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Representative Data (SKRC52 Xenograft Model):

The following table shows representative data for tumor growth inhibition by a carbonic anhydrase inhibitor in an SKRC52 xenograft model.

DayTumor Volume (mm³) - Vehicle (Mean ± SEM)Tumor Volume (mm³) - CAIX Inhibitor (Mean ± SEM)Body Weight (g) - Vehicle (Mean ± SD)Body Weight (g) - CAIX Inhibitor (Mean ± SD)
0125 ± 10128 ± 1120.1 ± 0.520.3 ± 0.4
3198 ± 15185 ± 1420.3 ± 0.620.4 ± 0.5
6310 ± 22250 ± 1920.5 ± 0.520.6 ± 0.6
9480 ± 35320 ± 2520.7 ± 0.620.8 ± 0.5
12750 ± 50410 ± 3020.9 ± 0.720.9 ± 0.6
151100 ± 75500 ± 3821.1 ± 0.621.0 ± 0.7

Note: This data is representative of a carbonic anhydrase inhibitor. The actual efficacy of this compound should be determined experimentally.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Action:

CL5343_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX Catalyzes H_HCO3 H⁺ + HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporters H_HCO3->Bicarbonate_Transporter HCO₃⁻ uptake CAIX->H_HCO3 pH_regulation Intracellular pH Homeostasis Bicarbonate_Transporter->pH_regulation Cell_Survival Tumor Cell Survival & Proliferation pH_regulation->Cell_Survival Metastasis Invasion & Metastasis pH_regulation->Metastasis CL5343 This compound CL5343->CAIX Inhibits

Caption: Signaling pathway of this compound inhibiting CAIX.

Experimental Workflow for In Vitro Cell Viability Assay:

MTT_Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound dilutions Incubate_24h_1->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Experimental Workflow for In Vivo Xenograft Study:

Xenograft_Workflow Start Start Implant_Cells Implant SKRC52 cells into nude mice Start->Implant_Cells Monitor_Tumor_Growth Monitor tumor growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into groups Monitor_Tumor_Growth->Randomize_Mice Treat_Mice Treat with this compound or vehicle Randomize_Mice->Treat_Mice Measure_Tumor_Weight Measure tumor volume and body weight Treat_Mice->Measure_Tumor_Weight Analyze_Data Analyze data and excise tumors Measure_Tumor_Weight->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vivo xenograft study.

References

Application Notes and Protocols for Measuring CL 5343 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1][2] This compound exhibits high affinity for several CA isoforms, including I, II, IV, VII, and IX, with a particularly strong inhibition reported for human carbonic anhydrase II (hCA II), with a Ki of 7.9 nM.[1] The selective inhibition of these isoforms makes this compound a valuable research tool and a potential therapeutic agent for diseases associated with CA overactivity, such as glaucoma, epilepsy, and certain types of cancer.[1] Notably, its ability to target the tumor-associated isoform CA IX has led to its use as a ligand for targeted drug delivery to cancer cells.[1][2]

These application notes provide detailed protocols for measuring the binding affinity of this compound to its target carbonic anhydrase isoforms. The described techniques are essential for characterizing the potency and selectivity of this compound and similar inhibitors, a critical step in drug discovery and development.

Quantitative Binding Data Summary

The following table summarizes the binding affinities of this compound and other relevant sulfonamide inhibitors against various human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of inhibitor potency and selectivity.

InhibitorTarget IsoformBinding Affinity ConstantMethodReference
this compound hCA IIKi = 7.9 nMEnzymatic Assay[1]
AcetazolamidehCA IKi = 250 nMStopped-flow CO2 Hydrase Assay
AcetazolamidehCA IIKi = 12 nMStopped-flow CO2 Hydrase Assay
AcetazolamidehCA IXKi = 25.8 nMStopped-flow CO2 Hydrase Assay
AcetazolamidehCA XIIKi = 5.7 nMStopped-flow CO2 Hydrase Assay
MethazolamidehCA IKi = 50 nMEnzymatic Assay
MethazolamidehCA IIKi = 14 nMEnzymatic Assay
DorzolamidehCA IIKi = 0.52 nMEnzymatic Assay
BrinzolamidehCA IIKi = 0.31 nMEnzymatic Assay

Signaling Pathways

Carbonic Anhydrase IX (CA IX) Signaling in Cancer

Carbonic anhydrase IX is a transmembrane protein highly overexpressed in many types of solid tumors, and its expression is strongly induced by hypoxia.[1] CA IX plays a critical role in pH regulation within the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.

CAIX_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX H+ H+ H_HCO3->H+ HCO3- HCO3- H_HCO3->HCO3- CAIX CA IX NHE1 NHE1 H+->NHE1 efflux NBC Bicarbonate Transporters HCO3-->NBC MCT MCT4 pH_reg Intracellular pH Homeostasis NBC->pH_reg Glycolysis Glycolysis Lactate Lactate + H+ Glycolysis->Lactate Lactate->MCT efflux Proliferation Cell Proliferation & Survival pH_reg->Proliferation Metastasis Invasion & Metastasis pH_reg->Metastasis

CA IX maintains pH homeostasis in tumor cells.
Carbonic Anhydrase II (CA II) Physiological Function

Carbonic Anhydrase II is a cytosolic enzyme ubiquitously expressed in various tissues and plays a fundamental role in acid-base balance, respiration, and ion transport throughout the body.

CAII_Physiology cluster_RBC Red Blood Cell cluster_Kidney Kidney Tubule Cell cluster_Eye Ciliary Body (Eye) CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA II H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Hb Hemoglobin H_HCO3->Hb H+ binding Bicarb_reabsorption Bicarbonate Reabsorption H_HCO3->Bicarb_reabsorption Aqueous_humor Aqueous Humor Formation H_HCO3->Aqueous_humor CAII CA II O2_release O2 Release (Bohr Effect) Hb->O2_release

Physiological roles of Carbonic Anhydrase II.

Experimental Protocols

This section provides detailed protocols for four common techniques used to measure the binding affinity of small molecule inhibitors to carbonic anhydrases.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Experimental Workflow:

ITC_Workflow Prep Sample Preparation (CA and this compound in matched buffer) Load Load CA into Sample Cell and This compound into Syringe Prep->Load Titration Titration (Inject this compound into CA solution) Load->Titration Detection Heat Change Detection Titration->Detection Analysis Data Analysis (Binding isotherm fitting) Detection->Analysis Result Determine Kd, n, ΔH Analysis->Result

Isothermal Titration Calorimetry workflow.

Protocol:

  • Protein Preparation:

    • Express and purify recombinant human carbonic anhydrase (e.g., hCA II or hCA IX).

    • Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Determine the exact protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). The final concentration in the sample cell should be approximately 10-20 µM.

  • Ligand Preparation:

    • Dissolve this compound in the same ITC running buffer used for the protein to a final concentration of 100-200 µM. Ensure complete dissolution. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Load the CA solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Perform an initial injection of 0.5-1 µL to remove any air bubbles from the syringe tip, and discard this data point during analysis.

    • Carry out a series of 20-30 injections of 1-2 µL of the this compound solution into the sample cell, with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

    • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.

Experimental Workflow:

SPR_Workflow Chip_Prep Sensor Chip Preparation Immobilization Immobilize CA on Sensor Chip Chip_Prep->Immobilization Injection Inject this compound (analyte) at various concentrations Immobilization->Injection Detection Monitor Binding & Dissociation in Real-Time (Sensorgram) Injection->Detection Analysis Kinetic Analysis (Fit sensorgram data) Detection->Analysis Result Determine ka, kd, Kd Analysis->Result

Surface Plasmon Resonance workflow.

Protocol:

  • Sensor Chip and Protein Preparation:

    • Use a CM5 sensor chip (or equivalent).

    • Prepare the carbonic anhydrase solution in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) at a concentration of 20-50 µg/mL.

    • Prepare the this compound stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The final DMSO concentration should be kept below 1% and matched in all solutions.

  • Immobilization of Carbonic Anhydrase:

    • Activate the sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the carbonic anhydrase solution over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer, typically ranging from low nanomolar to micromolar concentrations.

    • Inject the different concentrations of this compound over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the chip after the injection.

    • Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Stopped-Flow Enzyme Inhibition Assay

This method measures the effect of an inhibitor on the catalytic activity of the enzyme. For carbonic anhydrase, this is typically done by monitoring the hydration of CO2. The inhibition constant (Ki) can be determined from the concentration-dependent decrease in enzyme activity.

Experimental Workflow:

Stopped_Flow_Workflow Reagent_Prep Prepare Enzyme, Substrate (CO2-saturated buffer), and this compound solutions Incubation Pre-incubate CA with varying concentrations of this compound Reagent_Prep->Incubation Mixing Rapidly mix enzyme-inhibitor complex with substrate Incubation->Mixing Measurement Monitor reaction progress (e.g., pH change) Mixing->Measurement Analysis Determine initial rates and calculate Ki Measurement->Analysis Result Determine Ki Analysis->Result

Stopped-flow enzyme inhibition assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified carbonic anhydrase (e.g., 1-2 µM) in a suitable buffer (e.g., 20 mM Tris-SO4, pH 7.5).

    • Prepare a CO2-saturated buffer by bubbling CO2 gas through the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a stopped-flow instrument, rapidly mix the carbonic anhydrase solution (pre-incubated with a specific concentration of this compound ) with the CO2-saturated buffer.

    • Monitor the initial rate of the hydration reaction by observing the change in absorbance of a pH indicator (e.g., p-nitrophenol) or by using a pH-sensitive electrode.

    • Repeat the measurement for a range of this compound concentrations.

    • Also, measure the uninhibited enzyme activity (in the absence of this compound ) and the background rate (in the absence of enzyme).

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Fluorescence-based Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF)

FTSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tm.

Experimental Workflow:

FTSA_Workflow Sample_Prep Prepare CA, this compound, and fluorescent dye (e.g., SYPRO Orange) Incubation Incubate CA with dye and varying concentrations of this compound Sample_Prep->Incubation Heating Gradually heat the samples in a qPCR machine Incubation->Heating Fluorescence_Measurement Monitor fluorescence change as protein unfolds Heating->Fluorescence_Measurement Analysis Determine Tm shift and calculate Kd Fluorescence_Measurement->Analysis Result Determine Kd Analysis->Result

Fluorescence-based thermal shift assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified carbonic anhydrase (e.g., 2-5 µM) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange (e.g., 5000x stock in DMSO).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the carbonic anhydrase, SYPRO Orange (at a final dilution of, e.g., 1:1000), and varying concentrations of this compound .

    • Include a control with no inhibitor.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to obtain a melting curve for each sample.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) induced by each concentration of this compound .

    • Plot ΔTm as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd).

Conclusion

The techniques described in these application notes provide robust and reliable methods for characterizing the binding affinity of this compound and other inhibitors to carbonic anhydrases. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. By following these protocols, researchers can obtain high-quality data to advance their understanding of carbonic anhydrase inhibition and accelerate the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CL 5343 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for CL 5343 and similar amine-reactive conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conjugation efficiency?

Low labeling efficiency is often due to the presence of competing nucleophiles in the reaction buffer, suboptimal pH, or hydrolysis of the reactive this compound ester. Primary amines, such as Tris or glycine, will compete with the target protein for reaction with this compound , significantly reducing efficiency. The pH of the reaction buffer is also critical; the ideal pH for amine-reactive conjugations is between 7.2 and 8.5. Below pH 7, the reaction rate slows considerably, while above pH 8.5, the risk of hydrolysis of the NHS ester increases.

Q2: My protein precipitated during the conjugation reaction. What can I do to prevent this?

Protein precipitation during conjugation can be caused by several factors, including inappropriate buffer conditions, high concentrations of the labeling reagent, or the inherent instability of the protein. To prevent precipitation, ensure that the protein is at a suitable concentration and in a buffer that maintains its stability. Avoid using buffers with low ionic strength if your protein is prone to aggregation. Additionally, adding the this compound reagent dropwise while gently stirring can help prevent localized high concentrations that may lead to precipitation.

Q3: How can I remove unconjugated this compound after the reaction is complete?

Unconjugated this compound can be removed using several methods depending on the size of the target molecule. For proteins and other macromolecules, size exclusion chromatography (SEC) or dialysis are effective methods. Spin columns are a rapid and convenient option for smaller-scale reactions. For smaller molecules, techniques like reverse-phase chromatography (HPLC) may be more appropriate.

Q4: The degree of labeling is inconsistent between experiments. How can I improve reproducibility?

Inconsistent labeling can stem from variations in buffer preparation, inaccurate quantification of the protein or this compound , or differences in reaction time and temperature. To improve reproducibility, carefully prepare fresh reaction buffers for each experiment and ensure the pH is accurately measured. Quantify the protein concentration immediately before setting up the reaction. Use a precise method to weigh and dissolve the this compound reagent, and ensure that the reaction is carried out at a consistent temperature for a fixed amount of time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Degree of Labeling (DoL) 1. Competing Amines: Reaction buffer contains primary amines (e.g., Tris, glycine).2. Incorrect pH: Reaction buffer pH is below 7.2.3. Hydrolyzed Reagent: this compound reagent was exposed to moisture.4. Insufficient Reagent: Molar excess of this compound was too low.1. Use an amine-free buffer such as PBS or bicarbonate buffer.2. Adjust the buffer pH to the optimal range of 7.2-8.5.3. Prepare fresh this compound solution immediately before use.4. Increase the molar excess of this compound (see table below).
Protein Precipitation 1. High Reagent Concentration: this compound was added too quickly.2. Unstable Protein: Protein is not stable at the reaction pH or concentration.3. Organic Solvent: High concentration of organic solvent (e.g., DMSO) used to dissolve this compound .1. Add the this compound solution dropwise while gently stirring.2. Perform a buffer screen to find optimal conditions for protein stability.3. Minimize the volume of organic solvent to less than 10% of the total reaction volume.
Inconsistent Results 1. Inaccurate Quantitation: Protein or this compound concentrations are incorrect.2. Variable Reaction Conditions: Fluctuations in reaction time or temperature.1. Accurately measure protein concentration before each reaction. Prepare fresh this compound solution each time.2. Use a temperature-controlled incubator and a timer for the reaction.

Quantitative Experimental Parameters

Parameter Recommended Range Notes
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of precipitation.
Molar Excess of this compound 5- to 20-foldThe optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling.
Reaction Buffer Phosphate-Buffered Saline (PBS) or Bicarbonate BufferMust be free of primary amines.
Reaction pH 7.2 - 8.5A pH of 8.0-8.5 is often optimal for balancing reaction efficiency and reagent stability.
Reaction Time 30 - 60 minutesLonger reaction times may not significantly increase the degree of labeling and can lead to protein degradation.
Reaction Temperature Room Temperature (20-25°C)Reactions can be performed at 4°C, but will require a longer incubation time.

Experimental Protocol: Conjugation of this compound to an Antibody

This protocol provides a general procedure for conjugating the amine-reactive this compound to an antibody.

1. Preparation of Reagents: a. Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL. b. this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

2. Conjugation Reaction: a. Add the desired molar excess of the this compound solution to the antibody solution. For example, for a 10-fold molar excess, add 5 µL of 10 mg/mL this compound to 1 mL of 2 mg/mL antibody. b. Gently mix the reaction vial immediately after adding the this compound . c. Incubate the reaction at room temperature for 60 minutes with gentle stirring.

3. Purification: a. Prepare a size exclusion chromatography column (e.g., a desalting column) according to the manufacturer's instructions. b. Apply the reaction mixture to the column. c. Elute the conjugated antibody with PBS. The first colored fraction to elute will be the labeled antibody.

4. Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of this compound . b. Calculate the protein concentration and the degree of labeling using the appropriate formulas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_antibody Prepare Antibody in Amine-Free Buffer mix Mix Antibody and this compound prep_antibody->mix prep_cl5343 Dissolve this compound in DMSO prep_cl5343->mix incubate Incubate at Room Temperature (60 min) mix->incubate purify Purify via Size Exclusion Chromatography incubate->purify analyze Characterize Conjugate (Spectrophotometry) purify->analyze

Caption: A typical experimental workflow for this compound conjugation.

troubleshooting_flowchart start Problem with Conjugation? low_dol Low Degree of Labeling? start->low_dol precipitation Protein Precipitation? start->precipitation low_dol->precipitation No check_buffer Buffer Contains Amines (Tris)? low_dol->check_buffer Yes check_reagent_conc Reagent Added Too Quickly? precipitation->check_reagent_conc Yes check_ph pH < 7.2? check_buffer->check_ph No optimize_buffer Optimize Buffer Conditions check_buffer->optimize_buffer Yes check_reagent Reagent Hydrolyzed? check_ph->check_reagent No check_ph->optimize_buffer Yes increase_ratio Increase Molar Ratio check_reagent->increase_ratio No check_reagent->optimize_buffer Yes check_protein_stability Protein Unstable? check_reagent_conc->check_protein_stability No add_slowly Add Reagent Dropwise check_reagent_conc->add_slowly Yes check_protein_stability->optimize_buffer Yes

optimizing CL 5343 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for InhibiPro 5X, a selective inhibitor of the PI3K/Akt signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of InhibiPro 5X in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of InhibiPro 5X?

A1: InhibiPro 5X is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By selectively targeting PI3Kα, InhibiPro 5X prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This inhibition leads to the downstream suppression of the Akt signaling cascade, which is crucial for cell survival, proliferation, and metabolism.[2][3]

Q2: What is the recommended starting concentration for InhibiPro 5X in cell culture?

A2: The optimal concentration of InhibiPro 5X is cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range is between 0.1 µM and 10 µM. For many solid tumor cell lines, IC50 values are often observed in the range of 0.28–0.95 μM.[4]

Q3: How should I dissolve and store InhibiPro 5X?

A3: InhibiPro 5X is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration.

Q4: How long does it take for InhibiPro 5X to inhibit the PI3K/Akt pathway?

A4: Inhibition of the PI3K/Akt pathway can be observed within hours of treatment. To confirm pathway inhibition, we recommend performing a time-course experiment and analyzing the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets, such as S6 ribosomal protein, by western blotting.[5]

Q5: What are the potential off-target effects of InhibiPro 5X?

A5: While InhibiPro 5X is designed to be a selective PI3Kα inhibitor, high concentrations may lead to off-target effects, including inhibition of other PI3K isoforms (β, γ, δ) or other kinases.[6] It is crucial to use the lowest effective concentration to minimize off-target effects. Common toxicities associated with PI3K inhibition can include hyperglycemia, rash, and diarrhea.[2][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition of Akt phosphorylation - Suboptimal concentration: The concentration of InhibiPro 5X may be too low for the specific cell line. - Incorrect preparation/storage: The compound may have degraded due to improper handling. - Cell line resistance: The cell line may have intrinsic or acquired resistance to PI3Kα inhibition.- Perform a dose-response experiment to determine the optimal concentration. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Verify the PIK3CA mutation status of your cell line. Consider combination therapies to overcome resistance.[8]
High cell toxicity or unexpected cell death - Concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity.[2] - Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Lower the concentration of InhibiPro 5X. - Ensure the final DMSO concentration in the cell culture medium is below 0.1%.
Variability between experiments - Inconsistent cell density: Different starting cell numbers can affect the response to the inhibitor. - Inconsistent treatment duration: The length of exposure to the inhibitor can influence the outcome.- Standardize the cell seeding density for all experiments. - Maintain a consistent treatment duration as determined by your time-course experiments.
Reactivation of the PI3K/Akt pathway - Feedback loops: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways.[6][9]- Investigate the activation of other receptor tyrosine kinases (RTKs). - Consider co-treatment with inhibitors of feedback pathways.

Experimental Protocols

Protocol 1: Determining the IC50 of InhibiPro 5X using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of InhibiPro 5X in cell culture medium, ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest InhibiPro 5X concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of InhibiPro 5X or vehicle control for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates InhibiPro_5X InhibiPro 5X InhibiPro_5X->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling pathway and the inhibitory action of InhibiPro 5X.

Experimental_Workflow_IC50 Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of InhibiPro 5X Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate Incubate 48-72h Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of InhibiPro 5X.

Troubleshooting_Logic Problem No Inhibition of Akt Phosphorylation Check_Concentration Is Concentration Optimal? Problem->Check_Concentration Check_Compound Is Compound Viable? Check_Concentration->Check_Compound Yes Dose_Response Action: Perform Dose-Response Check_Concentration->Dose_Response No Check_Resistance Is Cell Line Resistant? Check_Compound->Check_Resistance Yes New_Stock Action: Prepare Fresh Stock Check_Compound->New_Stock No Verify_Genotype Action: Verify PIK3CA Status Check_Resistance->Verify_Genotype Potentially Success Problem Solved Dose_Response->Success New_Stock->Success

Caption: Troubleshooting logic for lack of experimental effect.

References

preventing off-target effects of CL 5343

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify potential off-target effects of CL 5343 .

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound ?

this compound is a selective inhibitor of carbonic anhydrases (CAs), particularly isoform B (HCA-B) and isoforms I, II, IV, and VII. It functions by binding to the zinc atom within the active site of these enzymes, preventing the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts pH regulation and bicarbonate transport, which can impact various physiological processes.

Q2: Are there any known off-target effects of this compound ?

While specific off-target effects for this compound have not been extensively documented in publicly available literature, its chemical structure as a sulfonamide and its classification as a carbonic anhydrase inhibitor suggest potential for class-related off-target effects. Users should be aware of the known side effects of other carbonic anhydrase inhibitors like acetazolamide, which is structurally analogous to this compound .

Q3: What are the potential class-related off-target effects of carbonic anhydrase inhibitors and sulfonamides?

Based on the known effects of the broader class of carbonic anhydrase inhibitors and sulfonamides, researchers should be vigilant for the following potential off-target effects in their experimental systems:

  • Electrolyte Imbalance: Inhibition of carbonic anhydrases in tissues like the kidneys can lead to altered electrolyte transport, potentially causing metabolic acidosis, hypokalemia (low potassium), and hyponatremia (low sodium).

  • Diuretic Effects: By inhibiting bicarbonate reabsorption in the kidneys, carbonic anhydrase inhibitors can have a diuretic effect, increasing urine output.

  • Hypersensitivity Reactions: The sulfonamide moiety in this compound carries a risk of inducing hypersensitivity reactions, which can range from skin rashes to more severe, though rare, conditions like Stevens-Johnson syndrome.

  • Hepatotoxicity: Rare instances of liver injury have been associated with sulfonamide-containing drugs.

  • Taste Disturbance and Fatigue: These are commonly reported side effects for systemically administered carbonic anhydrase inhibitors.

Q4: How can I proactively test for potential off-target effects in my experiments?

To ensure the observed effects in your experiments are due to the specific inhibition of the target carbonic anhydrase and not off-target activities, a combination of control experiments is recommended. Please refer to the Troubleshooting Guide section for detailed protocols. Key strategies include:

  • Use of a structurally distinct CA inhibitor: Comparing the effects of this compound with another CA inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to carbonic anhydrase inhibition.

  • "Rescue" experiments: If possible, overexpressing the target CA isoform in your system could "rescue" or reverse the effects of this compound , providing strong evidence for on-target action.

  • Dose-response analysis: A clear dose-response relationship can help distinguish specific from non-specific effects. Off-target effects may appear at higher concentrations.

  • Cellular health assays: Monitor for general cytotoxicity or changes in cell proliferation that are independent of the expected mechanism of action.

Data Presentation

Table 1: On-Target Activity of this compound

Target IsoformInhibition Constant (Ki)Reference
Human Carbonic Anhydrase II (hCA II)7.9 nM
Other inhibited isoformsI, IV, VII, B

Table 2: Potential Class-Related Off-Target Effects and Mitigation Strategies

Potential Off-Target EffectExperimental SystemSuggested Mitigation/Control Experiment
Metabolic Acidosis Cell CultureMonitor extracellular and intracellular pH. Use bicarbonate-buffered media and appropriate controls.
In VivoMonitor blood gas and electrolyte levels.
Cytotoxicity Cell CulturePerform cell viability assays (e.g., MTT, LDH release) in parallel with functional assays.
Hypersensitivity In VivoObserve for signs of inflammation or allergic reaction.
General Off-Target Kinase Inhibition Biochemical/Cell-BasedScreen against a panel of kinases, especially if unexpected signaling effects are observed.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Activity Assay

This protocol describes a colorimetric assay to measure the esterase activity of a purified carbonic anhydrase, which can be used to confirm the inhibitory activity of this compound .

Materials:

  • Purified recombinant carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • this compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control to respective wells.

  • Add 80 µL of the purified carbonic anhydrase solution (at a final concentration of ~10 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of pNPA solution (at a final concentration of 1 mM).

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • this compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int H2O_ext H2O H2CO3_ext H2CO3 H2CO3_ext->CO2_ext CA IX/XII H2CO3_ext->H2O_ext H_ext H+ H_ext->H2CO3_ext HCO3_ext HCO3- HCO3_ext->H2CO3_ext HCO3_int HCO3- HCO3_ext->HCO3_int Anion Exchangers H2CO3_int H2CO3 CO2_int->H2CO3_int metabolic_pathways Biosynthesis HCO3_int->metabolic_pathways Metabolic Pathways H2O_int H2O H2O_int->H2CO3_int H2CO3_int->HCO3_int H_int H+ H2CO3_int->H_int pH_reg Intracellular pH Homeostasis H_int->pH_reg pH Regulation CL5343 This compound CL5343->H2CO3_ext Inhibits CL5343->H2CO3_int Inhibits

Caption: Signaling pathway of carbonic anhydrase in pH regulation.

Caption: Experimental workflow for investigating off-target effects.

start Unexpected Experimental Result with this compound check_reagents Verify Reagent Integrity (this compound, cells, etc.) start->check_reagents check_protocol Review Experimental Protocol for Errors start->check_protocol dose_response Perform Detailed Dose-Response Curve check_reagents->dose_response check_protocol->dose_response off_target_q Is the effect likely off-target? dose_response->off_target_q on_target_controls Implement On-Target Validation Controls (see workflow) off_target_q->on_target_controls Yes literature Search Literature for Similar Anomalies with CAIs or Sulfonamides off_target_q->literature Unsure revise Revise Experimental Plan on_target_controls->revise consult Consult with Technical Support/ Collaborators literature->consult consult->revise

Caption: Troubleshooting guide for unexpected experimental results.

Technical Support Center: CL 5343 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo delivery of CL 5343 .

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound .

Issue Potential Cause Recommended Action
Low Bioavailability - Rapid metabolism or clearance.[1][2] - Poor absorption from the administration site.[3][4] - Formulation issues leading to precipitation or degradation.[5][6][7]- Optimize Formulation: Consider co-solvents, cyclodextrins, or lipid-based formulations to improve solubility and stability. - Modify Administration Route: If using oral administration, consider intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.[4] For localized targets, consider subcutaneous or intratumoral injection. - Chemical Modification: For investigational analogs, consider modifications that improve metabolic stability, such as deuteration or substitution at metabolically active sites.
Off-Target Toxicity - Non-specific distribution to healthy tissues.[1][8] - High dosage required to achieve therapeutic concentrations at the target site. - Interaction with other isoforms of carbonic anhydrase.- Targeted Delivery Systems: Conjugate this compound to targeting ligands such as antibodies, peptides, or nanoparticles to enhance accumulation at the target site.[9][10] - Dose Optimization: Conduct a dose-response study to determine the minimum effective dose with the lowest toxicity. - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to predict tissue distribution and optimize the dosing regimen.[11][12]
Rapid Clearance - Renal filtration of the small molecule.[1][2] - Uptake by the reticuloendothelial system (RES).[1]- Increase Molecular Size: Conjugate this compound to larger molecules like polyethylene glycol (PEG) to reduce renal clearance. - Formulation with Nanoparticles: Encapsulating this compound in nanoparticles can shield it from RES uptake and prolong circulation time.[8][9]
Inconsistent Efficacy in Animal Models - Variability in animal physiology. - Issues with formulation stability and dose preparation.[13] - Suboptimal dosing schedule.- Standardize Protocols: Ensure consistent animal age, weight, and strain. Standardize dose preparation and administration procedures. - Verify Formulation Stability: Confirm the stability of the this compound formulation under storage and experimental conditions.[5] - Optimize Dosing Regimen: Conduct studies to determine the optimal dose frequency and duration based on the compound's half-life and the disease model.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound ?

For in vivo use, it is crucial to prepare a sterile and biocompatible formulation. While specific solubility data for in vivo formulations should be determined empirically, this compound as a dry powder should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[9] For stock solutions, consult the manufacturer's datasheet for recommended solvents like DMSO. For final injection, the concentration of organic solvents like DMSO should be minimized, and the compound should be diluted in a suitable vehicle such as saline, PBS with a low percentage of a surfactant like Tween 80, or a cyclodextrin solution.

2. How can I monitor the biodistribution of this compound in vivo?

To monitor biodistribution, you can use radiolabeling or fluorescent labeling of this compound . Radiolabeling with isotopes like ¹⁸F can allow for positron emission tomography (PET) imaging to visualize and quantify tissue distribution over time.[14] Alternatively, conjugating a fluorescent dye to this compound can enable ex vivo imaging of tissues to determine relative accumulation.

3. What are the key pharmacokinetic parameters to consider for this compound ?

Key pharmacokinetic parameters to assess include:

  • Absorption: The rate and extent to which the drug enters the systemic circulation.[3][15]

  • Distribution: The extent to which a drug partitions into different tissues and fluids of the body.[3][15]

  • Metabolism: The conversion of the drug into other compounds (metabolites).[3][15]

  • Excretion: The removal of the drug and its metabolites from the body.[3][15]

  • Half-life (t½): The time it takes for the concentration of the drug in the plasma to decrease by half.[12]

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.[12]

  • Volume of distribution (Vd): The apparent volume into which the drug is distributed to produce the observed plasma concentration.[12]

4. How does this compound target tumors?

this compound is a ligand for carbonic anhydrase IX (CA-IX), an enzyme that is overexpressed on the surface of various cancer cells, including renal cell carcinoma.[9] By binding to CA-IX, this compound can be used to deliver conjugated therapeutic agents, such as maytansine or gold nanoparticles, directly to the tumor cells, thereby increasing the local concentration of the therapeutic and reducing systemic toxicity.[9]

Quantitative Data Summary

Parameter Value Context Source
Ki for hCA II 7.9 nMInhibitory constant for human carbonic anhydrase II.[9]
Tumor Accumulation 13.4% ID/gPercentage of injected dose per gram of tumor tissue in a SKRC52 renal cancer cell subcutaneous xenograft model in mice.[9]
In Vitro Cell Viability Reduction 75%Reduction in MCF-7 cell viability after treatment with gold nanoparticles conjugated with this compound .[9]

Experimental Protocols

1. In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Line: SKRC52 renal cancer cells.

  • Animal Model: Female nude mice.

  • Procedure:

    • Subcutaneously inject SKRC52 cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Prepare the this compound conjugate formulation for injection. A study involving a maytansinoid conjugate used a single intravenous dose of 70 nmol.[9]

    • Administer the treatment intravenously (i.v.) as a single dose.[9]

    • Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

2. Cellular Uptake Assay

  • Cell Line: MCF-7 breast cancer cells.

  • Treatment: Gold nanoparticles conjugated with this compound .

  • Procedure:

    • Plate MCF-7 cells in a suitable format (e.g., 96-well plate or culture dishes).

    • Allow cells to adhere overnight.

    • Treat the cells with the this compound-conjugated gold nanoparticles at various concentrations.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • To quantify cellular uptake, lyse the cells and measure the intracellular concentration of the nanoparticles using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for the gold content.

    • To assess the effect on cell viability, perform an MTT or similar viability assay.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis prep_formulation Prepare this compound Conjugate administer Administer Conjugate (e.g., IV) prep_formulation->administer prep_animals Implant Tumor Cells in Mice prep_animals->administer monitor Monitor Tumor Growth and Body Weight administer->monitor euthanize Euthanize and Excise Tumor monitor->euthanize analyze Histology & Biodistribution Analysis euthanize->analyze

Caption: Experimental workflow for an in vivo xenograft study.

targeted_delivery cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular cl5343_conjugate This compound-Drug Conjugate ca9_receptor CA-IX Receptor cl5343_conjugate->ca9_receptor Binding tumor_cell Tumor Cell endosome Endosome ca9_receptor->endosome Internalization drug_release Drug Release endosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Targeted delivery of a this compound conjugate to a tumor cell.

References

CL 5343 Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CL 5343 in cytotoxicity assays. The information is designed to assist in resolving common issues and ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a selective inhibitor of carbonic anhydrase B (HCA-B) and its isoforms I, II, IV, and VII.[1] It has a high affinity for human carbonic anhydrase II (hCA II) with a Ki of 7.9 nM.[1] this compound can be utilized as a ligand to target carbonic anhydrase IX (CA9), which is overexpressed in certain cancer cells, to deliver cytotoxic agents.[1] For instance, when conjugated with gold nanoparticles, it has been shown to enhance cellular uptake and induce apoptosis in MCF-7 breast cancer cells, leading to a significant decrease in cell viability.[1]

Q2: Which cytotoxicity assays are most compatible with this compound ?

A2: Standard cytotoxicity assays such as MTT, XTT, and LDH release assays are generally compatible with this compound . However, the choice of assay may depend on the specific research question and the cell line being used. For mechanistic studies, apoptosis assays (e.g., caspase activity assays, Annexin V staining) are particularly relevant given that this compound conjugates have been shown to induce apoptosis.[1]

Q3: What are the recommended storage conditions for this compound ?

A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Troubleshooting Guide

This guide addresses common problems encountered during cytotoxicity assays with this compound .

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of this compound . Below are potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells.
Edge Effects Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[2]
Pipetting Errors Calibrate pipettes regularly. When adding reagents, use a multichannel pipette to minimize time differences between wells.[2][3] Ensure reagents are thoroughly mixed with the culture medium by gently tapping the plate.[3][4]
Presence of Bubbles Bubbles in the wells can interfere with absorbance or fluorescence readings.[2][3][5] If bubbles are present, they can be carefully removed with a sterile syringe needle.[2][5]
Issue 2: Unexpected or Inconsistent Cytotoxicity Results

If the observed cytotoxicity of this compound is not as expected, consider the following factors.

Potential Cause Recommended Solution
Suboptimal Cell Density If cell density is too low, the signal may be weak. If too high, cells can become confluent and less sensitive to treatment.[5][6] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
Reagent Toxicity Some assay reagents, like MTT or certain DNA-binding dyes, can be toxic to cells, especially during long exposure times.[7] Consider using an endpoint assay or a less toxic real-time assay reagent.[7]
Compound Instability Ensure that this compound is properly stored and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Specificity The cytotoxic effect of this compound may be dependent on the expression levels of its target, carbonic anhydrase. Consider using cell lines with known high expression of CA isoforms as positive controls.
Issue 3: High Background Signal

A high background signal can mask the specific cytotoxic effects of this compound .

Potential Cause Recommended Solution
Media Components High concentrations of certain substances in the cell culture medium can lead to high absorbance or fluorescence.[5] Test the medium alone to determine its contribution to the background signal. Phenol red in the medium can also interfere with some assays.[7] Consider using phenol red-free medium.
Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for any signs of contamination.
LDH in Serum If using an LDH assay, the serum in the culture medium can contain lactate dehydrogenase, leading to a high background. Using a serum-free medium or a medium with a low serum concentration (<5%) is recommended.[2]

Experimental Protocols

General Cytotoxicity Assay Workflow

A general protocol for a 96-well plate-based cytotoxicity assay is outlined below.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay and Data Analysis A 1. Culture and harvest cells B 2. Count cells and prepare a single-cell suspension A->B C 3. Seed cells into a 96-well plate B->C D 4. Incubate for 24 hours to allow attachment C->D E 5. Prepare serial dilutions of this compound D->E F 6. Add compound dilutions to the wells E->F G 7. Include vehicle and positive controls F->G H 8. Incubate for the desired treatment period (e.g., 24, 48, 72 hours) G->H I 9. Add cytotoxicity assay reagent (e.g., MTT, LDH substrate) H->I J 10. Incubate as per the assay protocol I->J K 11. Measure absorbance/fluorescence with a plate reader J->K L 12. Calculate percent cytotoxicity K->L

Caption: General workflow for a cytotoxicity assay.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which a this compound conjugate could induce apoptosis in a cancer cell overexpressing Carbonic Anhydrase IX (CA9).

G cluster_cell Cancer Cell CL5343 This compound Conjugate CA9 CA9 Receptor CL5343->CA9 Binding Endocytosis Receptor-Mediated Endocytosis CA9->Endocytosis Payload Release of Cytotoxic Payload Endocytosis->Payload Mitochondria Mitochondrial Stress Payload->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of this compound conjugate-induced apoptosis.

References

Technical Support Center: Refining CL 5343 Administration Protocol in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the administration protocol of CL 5343 in mice. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a selective inhibitor of carbonic anhydrase (CA), particularly isoforms such as HCA-B, I, II, IV, and VII.[1] It has a high affinity for human carbonic anhydrase II (hCA II) with a Ki of 7.9 nM.[1] By inhibiting CA, this compound can be utilized in research for conditions associated with CA overactivity, including glaucoma, epilepsy, and cancer.[1] It has also been used as a ligand to target the delivery of other therapeutic agents to cancer cells.[1][2]

Q2: What are the recommended storage conditions for this compound ?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1][2]

Q3: What are the known in vivo applications of this compound in mice?

A3: this compound has been used in a subcutaneous xenograft model in female nude mice with SKRC52 renal cancer cells.[1] A single intravenous injection of a conjugate containing this compound (70 nmol) demonstrated significant tumor growth inhibition.[1]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationObservations
DMSO≥ 5 mg/mL (27.75 mM)Clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (27.75 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (27.75 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (27.75 mM)Clear solution.[1]

To aid dissolution, heating and/or sonication can be used if precipitation or phase separation occurs during preparation.[1]

Experimental Protocols

Detailed Methodology for Intravenous (IV) Administration of this compound in a Mouse Xenograft Model

This protocol is based on the reported use of this compound in a renal cancer xenograft model.[1]

1. Preparation of this compound Formulation:

  • Based on the desired final concentration and vehicle composition (see Table 1), calculate the required amount of this compound and solvents.

  • For an aqueous-based formulation, a common approach involves first dissolving this compound in a minimal amount of DMSO.

  • Subsequently, add other co-solvents like PEG300 and Tween-80, followed by saline, adding each solvent one by one while mixing.[1]

  • If using SBE-β-CD or corn oil, prepare a stock solution in DMSO and then dilute it with the appropriate vehicle.[1]

  • Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be applied if necessary.[1]

  • Filter the final formulation through a 0.22 µm sterile filter before injection.

2. Animal Handling and Preparation:

  • All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Acclimatize the mice to the facility for at least one week before the experiment.

  • Properly identify each mouse using a validated method (e.g., ear tags, tattoos).[3]

  • On the day of injection, weigh each mouse to determine the precise injection volume.

3. Intravenous (IV) Injection Procedure:

  • Place the mouse in a restraining device that allows access to the tail vein.

  • Warm the tail using a heat lamp or warm water to dilate the veins, making them more visible and accessible.

  • Disinfect the injection site on the tail with 70% ethanol.

  • Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into one of the lateral tail veins.

  • Slowly inject the calculated volume of the this compound formulation.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Monitor the mouse for any immediate adverse reactions.

4. Post-Administration Monitoring:

  • Return the mouse to its cage and monitor for any signs of distress, toxicity, or adverse effects.

  • Follow the specific experimental timeline for tumor measurements and any other relevant assessments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in solution - Poor solubility in the chosen vehicle.- Incorrect solvent ratio.- Low temperature.- Try a different vehicle formulation from Table 1.[1]- Increase the proportion of co-solvents like DMSO or PEG300.- Gently warm the solution or use sonication to aid dissolution.[1]- Prepare fresh solution before each use.
Difficulty with IV injection - Dehydration of the mouse.- Vasoconstriction of tail veins.- Improper restraint.- Ensure mice have ad libitum access to water.- Properly warm the tail to dilate the veins.- Use an appropriate restraining device and ensure proper training in IV injection techniques.
Animal distress post-injection (e.g., lethargy, ruffled fur) - Formulation intolerance.- High concentration of DMSO or other solvents.- Rapid injection rate.- Reduce the concentration of co-solvents if possible.- Consider an alternative administration route if systemic exposure is the primary goal.- Inject the solution slowly to allow for dilution in the bloodstream.- Closely monitor the animal and consult with a veterinarian.[4]
Variable tumor growth inhibition - Inconsistent dosing.- Issues with formulation stability.- Variability in animal handling.- Ensure accurate weighing of mice and calculation of injection volume.- Prepare fresh formulations and avoid repeated freeze-thaw cycles.[1][2]- Standardize all animal handling and experimental procedures to minimize stress-induced variability.[5][6]

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_solvents Add Co-solvents & Vehicle dissolve->add_solvents mix Mix & Ensure Clarity add_solvents->mix filter Sterile Filter (0.22 µm) mix->filter weigh_mouse Weigh Mouse filter->weigh_mouse Proceed to Administration restrain Restrain & Warm Tail weigh_mouse->restrain inject Inject into Tail Vein restrain->inject monitor_immediate Monitor Immediate Reaction inject->monitor_immediate monitor_long Monitor for Adverse Effects monitor_immediate->monitor_long Begin Monitoring Phase measure Measure Tumor Volume monitor_long->measure G CL5343 This compound CL5343->Inhibition CA Carbonic Anhydrase (CA) (e.g., CAII, CAIX) H2CO3 H₂CO₃ CA->H2CO3 Catalyzes Cell Target Cell (e.g., Cancer Cell) CA->Cell Physiological_Effect Modulation of pH & Ion Transport (e.g., Tumor Acidosis Reduction) CA->Physiological_Effect H2O_CO2 H₂O + CO₂ H2CO3->H2O_CO2 Inhibition->CA

References

Technical Support Center: Overcoming Resistance to CL 5343 Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

CL 5343 is a novel, third-generation tyrosine kinase inhibitor (TKI) designed to target cancer cells harboring specific activating mutations in the Epidermal Growth Factor Receptor (EGFR). While this compound has demonstrated significant efficacy in preclinical and clinical studies, the development of therapeutic resistance remains a critical challenge. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to this compound . Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this document aims to facilitate the effective use of this compound in a research setting and accelerate the development of strategies to combat resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound ?

A1: this compound is an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/ERK pathways, which are crucial for tumor cell growth and proliferation.[1]

Q2: What are the most common mechanisms of acquired resistance to this compound ?

A2: Acquired resistance to this compound typically arises from genetic or non-genetic alterations that either prevent the drug from binding to its target or activate alternative signaling pathways that bypass the need for EGFR signaling. The three most frequently observed mechanisms are:

  • On-target secondary mutations: The most common on-target resistance mechanism is a secondary mutation at the C797 position in the EGFR kinase domain (e.g., C797S).[2] This substitution of cysteine with serine prevents the covalent bond formation required for irreversible inhibition by this compound .

  • Bypass pathway activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to maintain downstream signaling.[1][3] A frequent bypass mechanism is the amplification of the MET proto-oncogene, which leads to the activation of the HGF/MET signaling axis and subsequent reactivation of the PI3K/AKT and MAPK/ERK pathways.

  • Histological transformation: In some cases, tumors can undergo a change in their cellular identity, a process known as histological transformation. For instance, an EGFR-mutant non-small cell lung cancer (NSCLC) may transform into small cell lung cancer (SCLC), a different subtype of lung cancer that is not dependent on EGFR signaling for its survival.[2][4]

Troubleshooting Guides

This section provides a structured approach to identifying and addressing common issues encountered during in vitro experiments with this compound .

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in a cell line that was previously sensitive, it is likely that the cells have acquired resistance.

Possible Causes & Solutions:

Possible Cause Recommended Action
On-Target Secondary Mutation (e.g., C797S) 1. Sequence the EGFR kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene from the resistant cell population to identify potential mutations at the C797 locus. 2. Switch to a fourth-generation EGFR inhibitor: If a C797S mutation is confirmed, consider testing a non-covalent, fourth-generation EGFR inhibitor that is designed to be effective against this mutation.
Bypass Pathway Activation (e.g., MET Amplification) 1. Assess MET protein levels: Perform a Western blot to determine if there is an upregulation of total MET and phosphorylated MET (p-MET) in the resistant cells compared to the parental, sensitive cells. 2. Perform MET gene copy number analysis: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified. 3. Test combination therapy: If MET amplification is confirmed, evaluate the efficacy of combining this compound with a MET inhibitor (e.g., crizotinib, capmatinib).[5]
Experimental Artifact 1. Verify compound integrity: Ensure that the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the cell viability assay. 2. Check cell line authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination. 3. Test for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. Use a PCR-based or luminescence-based mycoplasma detection kit.

Issue 2: Heterogeneous Response to this compound Treatment

If you observe a mixed population of sensitive and resistant cells following treatment with this compound , this may indicate the presence of pre-existing resistant subclones or the emergence of new resistant populations.

Possible Causes & Solutions:

Possible Cause Recommended Action
Pre-existing Resistant Subclones 1. Single-cell cloning: Isolate and expand individual clones from the parental cell line and assess their sensitivity to this compound to determine if resistant subclones were present in the original population. 2. Deep sequencing of parental line: Perform deep sequencing of the parental cell line to identify low-frequency mutations that may confer resistance.
Emergence of Resistance 1. Long-term culture with this compound : Culture the sensitive cell line in the presence of gradually increasing concentrations of this compound to select for and expand resistant populations for further characterization.[6] 2. Monitor for changes over time: Periodically assess the cell population for the emergence of known resistance mechanisms (e.g., C797S mutation, MET amplification) as described in Issue 1.

Quantitative Data Summary

The following table provides a hypothetical summary of the in vitro efficacy of this compound against various EGFR-mutant NSCLC cell lines.

Cell LineEGFR Mutation StatusMET StatusIC50 of this compound (nM)
PC-9Exon 19 DeletionWild-type5.2
H1975L858R/T790MWild-type8.7
PC-9-CRExon 19 Del/C797SWild-type> 1000
H1975-MRL858R/T790MAmplified250

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well clear-bottom plates

  • this compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the cells and add 100 µL of the diluted this compound to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

2. Western Blotting for Pathway Analysis

This protocol is used to assess the activation state of key signaling proteins in response to this compound treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MET, anti-p-MET, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and add chemiluminescent substrate.

  • Visualize protein bands using an imaging system.

Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows related to this compound resistance.

G cluster_0 This compound Sensitive EGFR (L858R) EGFR (L858R) PI3K PI3K EGFR (L858R)->PI3K RAS RAS EGFR (L858R)->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival This compound This compound This compound->EGFR (L858R)

Caption: this compound inhibits mutated EGFR, blocking downstream signaling.

G cluster_1 This compound Resistance: C797S Mutation EGFR (L858R/C797S) EGFR (L858R/C797S) PI3K_res PI3K EGFR (L858R/C797S)->PI3K_res RAS_res RAS EGFR (L858R/C797S)->RAS_res AKT_res AKT PI3K_res->AKT_res mTOR_res mTOR AKT_res->mTOR_res Proliferation & Survival_res Proliferation & Survival mTOR_res->Proliferation & Survival_res RAF_res RAF RAS_res->RAF_res MEK_res MEK RAF_res->MEK_res ERK_res ERK MEK_res->ERK_res ERK_res->Proliferation & Survival_res CL 5343_res This compound CL 5343_res->EGFR (L858R/C797S) Binding Blocked

Caption: The C797S mutation prevents this compound from binding to EGFR.

G cluster_2 This compound Resistance: MET Amplification EGFR (L858R)_met EGFR (L858R) MET MET PI3K_met PI3K MET->PI3K_met RAS_met RAS MET->RAS_met AKT_met AKT PI3K_met->AKT_met mTOR_met mTOR AKT_met->mTOR_met Proliferation & Survival_met Proliferation & Survival mTOR_met->Proliferation & Survival_met RAF_met RAF RAS_met->RAF_met MEK_met MEK RAF_met->MEK_met ERK_met ERK MEK_met->ERK_met ERK_met->Proliferation & Survival_met CL 5343_met This compound CL 5343_met->EGFR (L858R)_met

Caption: MET amplification bypasses EGFR inhibition by this compound .

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Gradient Seed_Cells->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Add_Reagent Add MTS Reagent Incubate->Add_Reagent Measure_Absorbance Measure Absorbance at 490nm Add_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cell viability (MTS) assay.

References

CL 5343 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and controls when working with CL 5343 . The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency of this compound between experiments. What are the common causes?

Inconsistent results in biological assays can stem from technical, biological, and environmental sources.[1] Technical variability often arises from issues like pipetting errors, improper reagent mixing, and inconsistent incubation times or temperatures.[1] Biological variability can be influenced by factors such as cell passage number, the health of the cells, and genetic differences in cell lines.[1] Environmental factors, including temperature fluctuations and contamination, can also contribute to variability.[1]

Q2: How critical is the cell passage number when testing this compound ?

Cell passage number can significantly impact experimental outcomes.[2][3][4][5] Cell lines at high passage numbers may exhibit alterations in morphology, growth rates, protein expression, and response to stimuli compared to lower passage cells.[2][4][5] For example, some cell lines may show changes in transfection efficiency or drug sensitivity at higher passages.[3] It is crucial to establish a consistent passage number range for your experiments to ensure reproducible results.[2][5]

Q3: What are the essential controls to include in our assays with this compound ?

Proper controls are fundamental for validating experimental results.[6] Key controls include:

  • Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is working as expected.[6]

  • Negative Control: A sample that should not elicit a response, helping to define the baseline.[6]

  • Vehicle Control: Treats cells with the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent itself.[1]

  • Untreated Control: Cells that are not exposed to any treatment, providing a baseline for normal cell behavior.[1]

Q4: We are seeing "edge effects" in our microplates. How can we mitigate this?

"Edge effects" are a common issue in microplate-based assays, where wells on the perimeter of the plate behave differently than the interior wells, often due to increased evaporation. To minimize this, you can fill the peripheral wells with sterile media or phosphate-buffered saline (PBS).[1]

Troubleshooting Guides

Guide 1: Inconsistent Cell Growth and Viability

This guide focuses on troubleshooting issues related to cell health and density.

ProblemPotential CauseRecommended Solution
Inconsistent Cell Growth/Viability Variation in cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[1]
Cell health issues (e.g., high passage number, contamination).Use cells with a low, consistent passage number and regularly test for mycoplasma contamination.[3][7][8]
"Edge effects" in microplates.To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[1]
Guide 2: High Background Signal in Assays

This guide addresses issues that can obscure the specific signal from this compound .

ProblemPotential CauseRecommended Solution
High Background Signal Insufficient washing or blocking.Ensure all wash steps are performed thoroughly and use an appropriate blocking buffer.[1]
Cross-contamination between wells.Be careful during pipetting to avoid splashing between wells.
Reagents at too high a concentration.Optimize the concentration of all assay reagents.[1]
Contaminated reagents.Use fresh, sterile reagents.
Guide 3: Variable Efficacy of this compound

This guide provides solutions for when the observed effect of this compound is not consistent.

ProblemPotential CauseRecommended Solution
Variable Compound Efficacy Inaccurate compound dilutions.Prepare fresh serial dilutions of this compound for each experiment and verify pipette calibration.[1]
Cell density affecting compound response.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1][9]
Inconsistent incubation time with the compound.Use a multichannel pipette for compound addition to minimize timing differences between wells.[1]
Reagent instability.Ensure proper storage and handling of this compound and all assay reagents.[10]

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-based)

To minimize variability, it is crucial to follow a detailed and consistent protocol.[1]

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in a complete growth medium.

    • Count the cells and adjust the density to the optimized seeding concentration.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[1]

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete growth medium. The final vehicle (e.g., DMSO) concentration should not exceed 0.1%.[1]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells.

    • Include vehicle control (medium with 0.1% DMSO) and untreated control wells.[1]

    • Incubate for the desired treatment period (e.g., 48 hours).[1]

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.[1]

    • Incubate for 1-4 hours at 37°C, protected from light.[1]

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_prep Cell Preparation (Low Passage) plate_seeding Plate Seeding (Optimized Density) cell_prep->plate_seeding treatment Compound Incubation (Defined Time) plate_seeding->treatment compound_prep This compound Dilution compound_prep->treatment reagent_add Add Viability Reagent treatment->reagent_add incubation Incubate reagent_add->incubation read_plate Read Plate incubation->read_plate data_analysis Data Analysis read_plate->data_analysis results Results data_analysis->results

Caption: A generalized workflow for a cell-based assay with this compound .

signaling_pathway CL5343 This compound Receptor Target Receptor CL5343->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway inhibited by this compound .

logical_relationship Variability Experimental Variability Technical Technical Factors Variability->Technical Biological Biological Factors Variability->Biological Environmental Environmental Factors Variability->Environmental Pipetting Pipetting Error Technical->Pipetting Passage Cell Passage Biological->Passage Temperature Temperature Fluctuation Environmental->Temperature

Caption: Key factors contributing to experimental variability.

References

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: SLC-0111 and Established Clinical Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SLC-0111, a novel carbonic anhydrase inhibitor, with the established clinical agents Acetazolamide, Dorzolamide, and Brinzolamide. The information presented herein is intended to offer an objective overview of their performance, supported by experimental data, to aid in research and drug development efforts.

Introduction to Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play crucial roles in various physiological processes, including pH regulation, ion transport, and fluid secretion. Consequently, inhibitors of carbonic anhydrase have found therapeutic applications in a range of conditions, most notably glaucoma, and more recently, as potential anti-cancer agents.[1][2]

This guide focuses on comparing a newer investigational agent, SLC-0111, which shows selectivity for tumor-associated CA isoforms, with three widely used carbonic anhydrase inhibitors:

  • Acetazolamide: A systemic inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[3][4][5]

  • Dorzolamide: A topical inhibitor primarily used for the treatment of glaucoma.[6][7]

  • Brinzolamide: Another topical inhibitor for glaucoma, often used as an alternative to dorzolamide.[8][9]

Comparative Analysis of Inhibitory Activity

The efficacy of carbonic anhydrase inhibitors is often evaluated by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against different CA isoforms. Lower values indicate greater potency. The following table summarizes the available data for SLC-0111 and the comparator drugs against key carbonic anhydrase isoforms.

InhibitorCA I (Ki/IC50, nM)CA II (Ki/IC50, nM)CA IX (Ki/IC50, nM)CA XII (Ki/IC50, nM)
SLC-0111 --454.5
Acetazolamide 25012255.7
Dorzolamide -1.9-31
Brinzolamide -3.19--

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors vary significantly, influencing their routes of administration and clinical applications.

ParameterSLC-0111AcetazolamideDorzolamideBrinzolamide
Administration OralOral, IntravenousTopical (Ophthalmic)Topical (Ophthalmic)
Absorption Well absorbed orally[10]Well absorbed orally[3][5]Absorbed through the cornea[6][7]Absorbed through the cornea[8][9]
Distribution -Distributes to tissues with high CA content, like red blood cells and kidneys.[3]Accumulates in red blood cells.[11]Accumulates in red blood cells.[8]
Metabolism -Does not undergo metabolic alteration.[3]Metabolized to N-desethyldorzolamide.[6]Metabolized to N-desethyl brinzolamide.[9]
Excretion -Primarily renal excretion.[3][5]Primarily excreted in urine.[6]Primarily excreted in urine.[8]
Half-life Similar after single and repeated dosing.[10]6-9 hours (plasma)[3]Approximately 4 months (from red blood cells)[7]Approximately 111 days (in whole blood)[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by carbonic anhydrase IX in the tumor microenvironment and a typical experimental workflow for screening carbonic anhydrase inhibitors.

cluster_0 Tumor Microenvironment cluster_1 Cellular Processes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_expression CAIX Gene Transcription HIF1a->CAIX_expression promotes CAIX Carbonic Anhydrase IX (CAIX) CAIX_expression->CAIX leads to HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->HCO3_H Extracellular_Acidification Extracellular Acidification (Lower pH) HCO3_H->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization (Higher pHi) HCO3_H->Intracellular_Alkalinization Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidification->Tumor_Progression Chemoresistance Chemoresistance Intracellular_Alkalinization->Chemoresistance

Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment.

start Start: Compound Library primary_screen Primary Screening (e.g., Esterase Activity Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification secondary_screen Secondary Screening (e.g., Stopped-Flow CO₂ Hydration Assay) hit_identification->secondary_screen Active Compounds end End: Preclinical Candidate hit_identification->end Inactive Compounds ic50_determination IC₅₀/Kᵢ Determination secondary_screen->ic50_determination in_vitro_studies In Vitro Cellular Assays (e.g., Tumor Cell Lines) ic50_determination->in_vitro_studies in_vivo_studies In Vivo Efficacy Studies (e.g., Xenograft Models) in_vitro_studies->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization lead_optimization->end

Caption: Experimental Workflow for Carbonic Anhydrase Inhibitor Screening.

Experimental Protocols

Carbonic Anhydrase Activity Assays

1. Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.

  • Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change. The rate of this reaction is monitored spectrophotometrically using a pH indicator.

  • Apparatus: Stopped-flow spectrophotometer.

  • Reagents:

    • Purified carbonic anhydrase enzyme.

    • CO₂-saturated water.

    • Buffer (e.g., Tris-HCl) at a specific pH.

    • pH indicator (e.g., phenol red).

    • Inhibitor compound at various concentrations.

  • Procedure:

    • Equilibrate all solutions to the desired temperature (e.g., 25°C).

    • One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water.

    • The second syringe is loaded with the buffer containing the enzyme, pH indicator, and the inhibitor (or vehicle for control).

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The assay is repeated with different concentrations of the inhibitor to determine the IC50 or Ki value.

2. Esterase Activity Assay

This is a more convenient, high-throughput alternative to the stopped-flow assay.[13][14]

  • Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain esters. This activity can be monitored by the release of a chromogenic or fluorogenic product.[13][14]

  • Apparatus: Microplate reader.

  • Reagents:

    • Purified carbonic anhydrase enzyme.

    • Ester substrate (e.g., p-nitrophenyl acetate).

    • Buffer (e.g., Tris-HCl) at a specific pH.

    • Inhibitor compound at various concentrations.

  • Procedure:

    • In a 96-well plate, add the buffer, enzyme, and inhibitor (or vehicle).

    • Initiate the reaction by adding the ester substrate.

    • Monitor the increase in absorbance or fluorescence over time using a microplate reader.

    • The rate of the reaction is determined from the slope of the linear portion of the progress curve.

    • The assay is performed with a range of inhibitor concentrations to calculate the IC50 value.

In Vivo Efficacy Studies (Tumor Models)
  • Principle: To evaluate the anti-tumor efficacy of carbonic anhydrase inhibitors in a living organism.[15]

  • Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used, bearing xenografts of human tumor cells that overexpress the target CA isoform (e.g., CA IX).[16]

  • Procedure:

    • Tumor cells are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the carbonic anhydrase inhibitor (e.g., SLC-0111) via a clinically relevant route of administration (e.g., oral gavage).

    • The control group receives a vehicle.

    • Tumor size is measured regularly (e.g., with calipers) throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess markers of hypoxia and apoptosis).

    • The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.[15][16]

Conclusion

SLC-0111 demonstrates a distinct inhibitory profile with high potency against the tumor-associated carbonic anhydrase isoforms IX and XII, suggesting its potential as a targeted anti-cancer agent. In contrast, Acetazolamide, Dorzolamide, and Brinzolamide are less selective, with their primary clinical utility being the inhibition of CA II in the eye for the management of glaucoma. The differences in their pharmacokinetic properties further underscore their distinct therapeutic applications. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed in the evaluation and development of novel carbonic anhydrase inhibitors. This comparative guide serves as a valuable resource for researchers and drug developers in the field of carbonic anhydrase inhibition.

References

A Comparative Analysis of CL 5343 Conjugate's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule-drug conjugates (SMDCs) are emerging as a promising strategy to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This guide provides a comparative analysis of the anti-tumor activity of a CL 5343 conjugate, a novel SMDC targeting Carbonic Anhydrase IX (CAIX), against established therapies for renal cell carcinoma.

this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of CAIX, an enzyme overexpressed in various hypoxic tumors, including the majority of clear cell renal cell carcinomas. By conjugating this compound to a cytotoxic payload, such as the maytansinoid DM1, it is possible to achieve targeted delivery of the therapeutic agent to CAIX-expressing cancer cells. This guide will delve into the experimental data supporting the efficacy of this approach, comparing it with standard-of-care treatments like sunitinib and sorafenib.

In Vitro Efficacy: Targeting CAIX-Expressing Cancer Cells

While specific in vitro cytotoxicity data for a this compound-maytansinoid conjugate is not publicly available, studies on structurally similar acetazolamide-drug conjugates provide valuable insights. Acetazolamide, like this compound , is a sulfonamide that binds to CAIX. The cytotoxic activity of these conjugates is typically evaluated against CAIX-positive and CAIX-negative cell lines to demonstrate target specificity.

Conjugate (Analog)Cell LineCAIX ExpressionIC50 (nM)
Acetazolamide-MMAESKRC-52High~1.5
Unconjugated MMAESKRC-52High~1.5
Acetazolamide-CryptophycinSKRC-52High>100
Unconjugated CryptophycinSKRC-52High7.9

Note: Data presented is for acetazolamide conjugates, which are structurally and functionally similar to this compound conjugates.

In Vivo Anti-Tumor Activity: Superiority in Renal Carcinoma Models

Preclinical studies utilizing xenograft models of human renal cell carcinoma (SKRC-52) have demonstrated the potent anti-tumor activity of sulfonamide-drug conjugates. A conjugate of a this compound analog with a maytansinoid showed significant tumor growth inhibition in the SKRC-52 subcutaneous xenograft model in female nude mice.[1]

Crucially, studies have indicated that acetazolamide-based drug conjugates can suppress tumor growth in the SKRC-52 model, a model in which standard therapies like sunitinib and sorafenib have shown no detectable activity.[2] This suggests a significant therapeutic advantage for CAIX-targeting SMDCs in resistant tumor types. While a direct head-to-head in vivo study with a this compound conjugate is not available, the data from its close analog, acetazolamide, is compelling.

Treatment GroupAnimal ModelTumor ModelOutcome
This compound-Maytansinoid ConjugateNude MiceSKRC-52 XenograftSignificant tumor growth inhibition
Acetazolamide-MMAE ConjugateNude MiceSKRC-52 XenograftPotent anti-tumor activity, including complete tumor eradication in some cases
SunitinibNude MiceSKRC-52 XenograftNo detectable anti-tumor activity
SorafenibNude MiceSKRC-52 XenograftNo detectable anti-tumor activity

Mechanism of Action: A Targeted Extracellular Payload Release

The anti-tumor activity of the this compound conjugate is predicated on its high affinity for CAIX, which is predominantly expressed on the surface of tumor cells. The proposed mechanism of action involves the following steps:

  • Target Binding: The this compound moiety of the conjugate selectively binds to the extracellular domain of CAIX on cancer cells.

  • Extracellular Payload Release: Unlike many antibody-drug conjugates, CAIX is a non-internalizing antigen. Therefore, the cytotoxic payload (e.g., maytansinoid) is cleaved from the this compound ligand in the tumor microenvironment, likely by enzymes such as proteases that are abundant in the extracellular matrix of tumors.

  • Payload Internalization and Cytotoxicity: The released, cell-permeable cytotoxic agent then enters the cancer cells. Maytansinoids, for example, are potent microtubule inhibitors that disrupt mitosis and induce apoptosis, leading to cell death.

CL_5343_Conjugate_Mechanism cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Cancer Cell CL5343_Conjugate This compound-Maytansinoid Conjugate CAIX Carbonic Anhydrase IX (CAIX) CL5343_Conjugate->CAIX 1. Target Binding Released_Maytansinoid Released Maytansinoid CL5343_Conjugate->Released_Maytansinoid 2. Extracellular Cleavage Internalized_Maytansinoid Internalized Maytansinoid Released_Maytansinoid->Internalized_Maytansinoid 3. Internalization Proteases Proteases Proteases->CL5343_Conjugate catalyzes Microtubule_Disruption Microtubule Disruption Internalized_Maytansinoid->Microtubule_Disruption Inhibition Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Induces

Mechanism of action for the this compound conjugate.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of a this compound conjugate against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., CAIX-positive SKRC-52 and a CAIX-negative control line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate, the unconjugated cytotoxic payload, and a non-targeting control conjugate. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Study

This protocol outlines a typical in vivo efficacy study in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 SKRC-52 cells into the flank of immunodeficient mice (e.g., female nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the mice into treatment and control groups (e.g., this compound conjugate, sunitinib, sorafenib, vehicle control).

  • Treatment Administration: Administer the respective treatments intravenously or orally according to a predetermined schedule (e.g., once daily, twice weekly).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess treatment efficacy and toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth inhibition curves.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (SKRC-52, etc.) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Xenograft Model (Nude Mice) IC50_Determination->Xenograft_Model Inform Dosing Tumor_Implantation Tumor Implantation (SKRC-52 cells) Xenograft_Model->Tumor_Implantation Treatment_Groups Treatment Groups (Conjugate, Sunitinib, etc.) Tumor_Implantation->Treatment_Groups Tumor_Monitoring Tumor Volume & Body Weight Monitoring Treatment_Groups->Tumor_Monitoring Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy_Evaluation

General experimental workflow for evaluating the this compound conjugate.

Conclusion

The available preclinical data strongly supports the anti-tumor activity of this compound conjugates, particularly in the context of renal cell carcinoma models that are resistant to current standard-of-care therapies. The targeted delivery of a potent cytotoxic payload to CAIX-expressing tumor cells via a non-internalizing mechanism represents a novel and effective therapeutic strategy. Further clinical investigation is warranted to validate these promising preclinical findings in patients with CAIX-positive malignancies.

References

Comparative Analysis of Carbonic Anhydrase Inhibitors in Glaucoma Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: An evaluation of scientific literature reveals no publicly available data for the compound " CL 5343 " in the context of glaucoma research. Therefore, this guide provides a comparative analysis between the systemic carbonic anhydrase inhibitor (CAI), Acetazolamide , and the topical CAI, Dorzolamide . This comparison offers researchers and drug development professionals objective data on the performance, experimental protocols, and mechanisms of action for two different modalities of a critical drug class in glaucoma therapy. While both drugs effectively lower intraocular pressure (IOP) by inhibiting carbonic anhydrase, systemic administration of acetazolamide generally results in a more pronounced reduction in IOP and aqueous humor flow, albeit with a significantly higher incidence of systemic adverse effects.

Mechanism of Action: Carbonic Anhydrase Inhibition

Both acetazolamide and dorzolamide lower intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary body of the eye.[1] This enzyme is crucial for the production of bicarbonate ions, which drive the secretion of aqueous humor. By inhibiting this enzyme, the production of aqueous humor is decreased, leading to a reduction in IOP.[2] Studies have shown that either a topical or systemic CAI alone can result in the maximum achievable reduction in aqueous humor formation, and their effects are not additive.[1]

Mechanism_of_Action Mechanism of Carbonic Anhydrase Inhibitors in the Ciliary Body cluster_ciliary_epithelium Ciliary Epithelium cluster_intervention Pharmacological Intervention cluster_outcome Outcome CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H Secretion Aqueous Humor Secretion HCO3_H->Secretion Drives Secretion Reduced_Secretion Reduced Aqueous Humor Secretion Secretion->Reduced_Secretion Inhibition Acetazolamide Acetazolamide (Systemic) Acetazolamide->H2CO3 Dorzolamide Dorzolamide (Topical) Dorzolamide->H2CO3 Reduced_IOP Reduced Intraocular Pressure (IOP) Reduced_Secretion->Reduced_IOP

Caption: Signaling pathway of carbonic anhydrase inhibition.

Comparative Efficacy Data

Clinical studies have demonstrated that while both drugs are effective, systemic acetazolamide provides a slightly greater reduction in IOP and a more substantial suppression of aqueous humor flow compared to topical dorzolamide.

Table 1: Comparison of IOP and Aqueous Humor Flow Reduction

Parameter Acetazolamide (Systemic) Dorzolamide (Topical 2%) Key Findings Source
Aqueous Humor Flow Reduction ~30% ~17% The reduction by acetazolamide was significantly greater. Adding acetazolamide to dorzolamide produced a further reduction, but adding dorzolamide to acetazolamide did not. [2]
IOP Reduction (Normotensive) ~19% (from 12.5 mmHg to 10.1 mmHg) ~13% (from 12.5 mmHg to 10.8 mmHg) Acetazolamide showed a significantly greater IOP-lowering effect. [2]
IOP Reduction (Adjunct to Timolol) Mean Peak IOP: 18.6 mmHg Mean Peak IOP: 20.0 mmHg Mean IOP was approximately 1 mmHg lower with acetazolamide. [3]

| IOP Control (Post-Surgery) | Significantly lower IOP at 16 hours post-op compared to dorzolamide and control. | Less effective than acetazolamide in preventing post-operative ocular hypertension. | Acetazolamide offers better IOP control in the acute post-operative setting. |[4] |

Tolerability and Adverse Effect Profile

The primary differentiator between systemic and topical administration is the safety and tolerability profile. Systemic acetazolamide is associated with numerous adverse effects that limit its long-term use, whereas dorzolamide's effects are primarily local.

Table 2: Comparison of Adverse Effects

Parameter Acetazolamide (Systemic) Dorzolamide (Topical) Key Findings Source
Systemic Adverse Effects Paresthesia, fatigue, metallic taste, depression, renal calculi, metabolic acidosis. Generally absent or minimal. Systemic side effects are the major limiting factor for acetazolamide. [3]
Local Adverse Effects None directly. Ocular burning/stinging (~21% of patients), blurred vision, superficial punctate keratitis. Dorzolamide's side effects are localized to the eye. [3]

| Patient Discontinuation Rate | ~25% due to clinical adverse experiences. | ~2% due to clinical adverse experiences. | Dorzolamide demonstrates significantly better tolerability. |[3] |

Experimental Protocols

Preclinical Glaucoma Induction in an Animal Model

A common method for evaluating anti-glaucoma agents involves inducing ocular hypertension in rabbits. The protocol below outlines a method using α-chymotrypsin injection.

Experimental Protocol: Ocular Hypertension Induction (Rabbit Model)

  • Animal Selection: Use healthy New Zealand female rabbits (2-3 kg).

  • Baseline Measurement: Measure baseline IOP in both eyes using a calibrated tonometer. The untreated left eye (LE) serves as a control.

  • Anesthesia: Anesthetize the animals according to approved institutional protocols.

  • Induction: Inject α-chymotrypsin into the posterior chamber of the right eye (RE) to induce ocular hypertension. This method has been shown to cause a significant and sustained increase in IOP (e.g., a peak of 35±3.4 mmHg).[5]

  • Monitoring: Measure IOP weekly for a period of 40 days to confirm sustained hypertension.[5]

  • Drug Administration: Once the glaucoma model is established, administer experimental compounds (e.g., topical dorzolamide formulations or systemic acetazolamide) and measure the corresponding change in IOP against a vehicle control group.

  • Endpoint Analysis: The primary endpoint is the reduction in IOP from the hypertensive baseline. Secondary endpoints can include histological analysis of the optic nerve and retina to assess neuroprotection.[5]

Animal_Model_Workflow Workflow for Preclinical Glaucoma Model and Drug Testing cluster_setup Model Setup cluster_testing Drug Efficacy Testing cluster_analysis Data Analysis A Select New Zealand Rabbits (n=10) B Measure Baseline IOP (Both Eyes) A->B C Induce Ocular Hypertension (OHT) in Right Eye (RE) via α-chymotrypsin Injection B->C D Monitor IOP Weekly Until Stable OHT is Achieved C->D E Randomize OHT Rabbits into Treatment Groups D->E F Group 1: Systemic Acetazolamide E->F G Group 2: Topical Dorzolamide E->G H Group 3: Vehicle Control E->H I Administer Treatment According to Dosing Schedule J Measure IOP at Predetermined Time Points Post-Dosing I->J K Compare IOP Reduction vs. Vehicle Control J->K L Perform Histological Analysis of Optic Nerve K->L

Caption: Experimental workflow for a rabbit glaucoma model.

Clinical Trial Protocol for Comparative Efficacy

To compare systemic and topical CAIs in human subjects, a randomized, double-masked, crossover study design is effective for minimizing variability.

Experimental Protocol: Human Clinical Trial

  • Patient Recruitment: Enroll patients with primary open-angle glaucoma or ocular hypertension who are already on maximal medical therapy but require additional IOP lowering.

  • Baseline: Establish a baseline diurnal IOP curve for each patient (e.g., measurements at 8 AM, 12 PM, 4 PM).

  • Randomization & Crossover Design: Randomly assign patients to one of two treatment arms for a set period (e.g., 4 weeks):

    • Arm A: Receive oral acetazolamide (e.g., 250 mg tablets) + placebo eye drops.

    • Arm B: Receive topical dorzolamide (e.g., 1% or 2% eye drops) + oral placebo tablets.

  • Washout Period: After the first treatment period, implement a washout period where patients return to their baseline medication.

  • Crossover: Patients switch to the alternate treatment arm for a second period.

  • Efficacy Measurement: At the end of each treatment period, measure the diurnal IOP curve. The primary outcome is the change in IOP from baseline.[6] Aqueous humor flow can be measured as a secondary outcome using fluorophotometry.[2]

  • Safety Assessment: Monitor and record all local (ocular) and systemic adverse events throughout the study.[3]

Clinical_Trial_Workflow Workflow for Randomized Crossover Clinical Trial cluster_period1 Treatment Period 1 (4 Weeks) cluster_period2 Treatment Period 2 (4 Weeks) - Crossover A Recruit Glaucoma Patients (n=40) B Establish Baseline Diurnal IOP Curve A->B C Randomize Patients into Two Groups B->C D Group A: Oral Acetazolamide + Placebo Drops C->D E Group B: Topical Dorzolamide + Placebo Tablets C->E F Measure Diurnal IOP & Record Adverse Events D->F E->F G Washout Period F->G H Group A: Topical Dorzolamide + Placebo Tablets G->H I Group B: Oral Acetazolamide + Placebo Drops G->I J Measure Diurnal IOP & Record Adverse Events H->J I->J K Compare IOP Reduction & Safety Profiles J->K

Caption: Crossover design for a clinical comparison trial.

Conclusion

The choice between a systemic CAI like acetazolamide and a topical one like dorzolamide represents a classic trade-off between efficacy and tolerability. Acetazolamide offers a more potent effect on IOP and aqueous humor suppression, making it valuable for acute situations or refractory glaucoma.[4] However, its utility is severely limited by a high rate of systemic side effects.[3] Dorzolamide provides a clinically significant, albeit lesser, reduction in IOP with a much more favorable safety profile, making it a suitable option for chronic management as an adjunctive therapy.[3] For drug development professionals, these data underscore the ongoing need for novel topical formulations that can match the efficacy of systemic agents while maintaining the safety profile of localized delivery.

References

Efficacy of Carbonic Anhydrase IX Inhibitors in Oncology: A Comparative Analysis of CL 5343 , Acetazolamide, and SLC-0111

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of the carbonic anhydrase IX inhibitor CL 5343 and its alternatives in various cancer models. This report includes in-vitro and in-vivo experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the action of hypoxia-inducible factor 1-alpha (HIF-1α). CA IX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion. This has made CA IX an attractive target for novel anticancer therapies. This guide provides a comparative overview of the efficacy of this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide), a carbonic anhydrase inhibitor, against other known inhibitors, Acetazolamide and SLC-0111, across different cancer models.

In Vitro Efficacy

The in vitro efficacy of carbonic anhydrase inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect.

CompoundCell LineCancer TypeIC50 (µM)Reference
Acetazolamide HT-29Colon Carcinoma53.78 (hypoxic conditions)[1]
Hep-2Laryngeal Carcinoma- (Significant reduction in viability at 10 nM and 50 nM in combination with Cisplatin)[1]
Neuroblastoma Cell Lines (NSC6539, NSC6562, SH-SY5Y, SK-N-SH, SK-N-BE(2))Neuroblastoma- (Reduces cell viability)[2]
SLC-0111 Glioblastoma Cell Lines (U251, T98G)Glioblastoma80 - 100[3][4]
Pancreatic Cancer Cell Lines (CF-PAC-1, PANC-1)Pancreatic Cancer~85 - 125[3]
HT-29Colon Carcinoma13.53[5]
MCF7Breast Cancer18.15[5][6]
PC3Prostate Cancer8.71[5]
Novel 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives hCA-I-3.25 - 4.75[7]
hCA-II-0.055 - 2.6[7]

In Vivo Efficacy

Xenograft models in immunocompromised mice are standard for evaluating the in vivo anti-tumor activity of drug candidates. Key parameters include tumor growth inhibition and reduction in metastasis.

CompoundCancer ModelKey FindingsReference
Acetazolamide Lewis Lung CarcinomaSharply reduced the number of lung metastases and primary tumor growth in a dose-dependent manner.[8]
Bronchial Carcinoid Xenografts (H-727, H-720)18% (H-727) and 4.5% (H-720) reduction in tumor weights as a single agent. 73% (H-727) and 65% (H-720) reduction in combination with Sulforaphane.[9]
HT29 XenograftsIn combination with rapamycin, significantly stronger tumor growth inhibition than either agent alone.[10]
SLC-0111 Glioblastoma XenograftsIn combination with temozolomide, significantly regressed tumors, greater than either agent alone.[11]
Head and Neck Squamous Carcinoma XenograftsIn combination with cisplatin, caused a greater inhibition of tumor growth and reduction of metastatic spread than single agents.[12][13][14]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CA IX signaling pathway and standard experimental workflows.

Caption: CA IX is induced by hypoxia and regulates pH to promote cancer cell survival and invasion.

In_Vitro_Workflow In Vitro Efficacy Testing Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with This compound or Alternatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end In_Vivo_Workflow In Vivo Xenograft Study Workflow start Start cell_injection Subcutaneous Injection of Cancer Cells into Mice start->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth treatment Treatment with This compound or Alternatives tumor_growth->treatment measurement Tumor Volume and Body Weight Measurement treatment->measurement endpoint Endpoint: Tumor Excision & Analysis measurement->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis end End data_analysis->end

References

CL 5343 : A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide. While this compound is a well-characterized inhibitor of carbonic anhydrases, a comprehensive screen of its activity against a broad range of other enzyme families is not extensively documented in publicly available literature. This guide summarizes the known selectivity of this compound against its primary targets and outlines a general methodology for assessing broader cross-reactivity.

Selectivity Profile of this compound Against Carbonic Anhydrase Isoforms

this compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. The compound's inhibitory activity, as measured by the inhibition constant (Kᵢ), demonstrates a degree of selectivity among the different isoforms.

Enzyme TargetInhibition Constant (Kᵢ)Reference
Human Carbonic Anhydrase II (hCA II)7.9 nM[1]
Human Carbonic Anhydrase I (hCA I)Micromolar Range[2][3]
Human Carbonic Anhydrase IV (hCA IV)Micromolar Range[2][3]
Human Carbonic Anhydrase VII (hCA VII)Micromolar Range[2][3]
Human Carbonic Anhydrase IX (hCA IX)Micromolar Range[2][3]
Human Carbonic Anhydrase XII (hCA XII)Micromolar Range[2][3]

Note: While specific Kᵢ values for all isoforms are not consistently reported across studies, the available data indicates that this compound is most potent against hCA II.

Assessment of Cross-Reactivity with Other Enzyme Families

Experimental Protocol: Broad Enzyme Panel Screening

A typical approach to assess the cross-reactivity of a compound like this compound involves screening against a large, diverse panel of purified enzymes.

Objective: To determine the inhibitory activity of this compound against a wide range of enzymes to identify potential off-target interactions.

Materials:

  • this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide)

  • Commercially available enzyme screening panels (e.g., kinase, protease, phosphatase, and other enzyme families)

  • Appropriate enzyme substrates, buffers, and cofactors for each assay

  • Multi-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, absorbance)

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A series of dilutions is then prepared to test the compound across a range of concentrations.

  • Enzyme Assays:

    • Enzymatic reactions are typically performed in a multi-well plate format.

    • Each well contains the specific enzyme, its substrate, and the appropriate reaction buffer.

    • this compound is added to the test wells at various concentrations. Control wells containing the solvent (e.g., DMSO) and a known inhibitor for each enzyme are also included.

    • The reactions are initiated, usually by the addition of substrate or a cofactor like ATP for kinases.

  • Signal Detection: After a defined incubation period, the enzymatic activity is measured. The detection method depends on the assay format. For example, in kinase assays, the amount of phosphorylated substrate or the depletion of ATP can be quantified.

  • Data Analysis:

    • The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the control wells.

    • For enzymes that show significant inhibition, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined from the dose-response curve.

Visualizing Selectivity and Experimental Workflow

The following diagrams illustrate the known selectivity of this compound and a general workflow for assessing enzyme cross-reactivity.

Known Selectivity Profile of this compound cluster_CA Carbonic Anhydrases CL5343 This compound hCA_II hCA II (Ki = 7.9 nM) CL5343->hCA_II High Potency hCA_I hCA I CL5343->hCA_I Lower Potency hCA_IV hCA IV CL5343->hCA_IV Lower Potency hCA_VII hCA VII CL5343->hCA_VII Lower Potency hCA_IX hCA IX CL5343->hCA_IX Lower Potency hCA_XII hCA XII CL5343->hCA_XII Lower Potency

Caption: Known selectivity of this compound against hCA isoforms.

General Workflow for Enzyme Cross-Reactivity Screening A Compound Preparation (this compound Dilution Series) B Enzyme Panel Assay Setup (e.g., Kinases, Proteases) A->B C Incubation B->C D Signal Detection (Luminescence, Fluorescence, etc.) C->D E Data Analysis (% Inhibition, IC50 Determination) D->E F Selectivity Profile Generation E->F

Caption: A typical workflow for assessing enzyme cross-reactivity.

References

Independent Validation of CL 5343 Ki Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbonic anhydrase inhibitor CL 5343 against other common alternatives. All quantitative data is supported by experimental evidence from peer-reviewed sources.

this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. This guide summarizes independently validated inhibition constants (Ki) for this compound and compares them with other widely used carbonic anhydrase inhibitors. Detailed experimental protocols for determining these values are also provided to aid in the replication and validation of these findings.

Comparative Inhibition Data

The inhibitory activity of this compound and its alternatives against various human carbonic anhydrase isoforms is presented below. The data highlights the potency and selectivity of each compound.

CompoundTarget IsoformKi (nM)Reference
this compound hCA I980[1][2][3]
hCA II7.9[4]
Acetazolamide hCA I250
hCA II12
hCA IX25
hCA XII5.7
Indisulam hCA IX-[5][6][7]
hCA XII3.0-5.7[8]
U-104 hCA I5080[9][10][11]
hCA II9640[9][10][11]
hCA IX45.1[9][10][11]
hCA XII4.5[9][10][11]
Ethoxzolamide hCA I-[12][13]
hCA II-[14]
hCA VII0.8[14]

Experimental Protocols

The determination of Ki values for carbonic anhydrase inhibitors is typically performed using a stopped-flow spectrophotometric method or the Wilbur-Anderson assay.

Stopped-Flow Spectrophotometry for CO2 Hydration Assay

This is a highly sensitive method for measuring the kinetics of the CO2 hydration reaction catalyzed by carbonic anhydrase.

  • Reagents and Buffers:

    • Enzyme solution: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are diluted to the desired concentration in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Substrate solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.

    • Indicator solution: A pH indicator, such as 4-nitrophenol, is included in the reaction buffer to monitor the pH change.

    • Inhibitor solutions: Serial dilutions of the test compounds (e.g., this compound ) are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

  • Instrumentation:

    • A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.

  • Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for a specified time to allow for binding.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

    • The initial rates of the reaction are calculated from the absorbance data.

  • Data Analysis:

    • The inhibition constant (Ki) is determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.

Wilbur-Anderson Assay

This is a classic electrometric method for determining carbonic anhydrase activity.

  • Reagents and Buffers:

    • Buffer: 0.02 M Tris-HCl buffer, pH 8.3.

    • Substrate: CO2-saturated water.

    • Enzyme solution: A known concentration of carbonic anhydrase.

    • Inhibitor solutions: Various concentrations of the test compound.

  • Procedure:

    • A defined volume of the Tris-HCl buffer is placed in a reaction vessel maintained at 0-4°C.

    • The enzyme solution (with or without the inhibitor) is added to the buffer.

    • A known volume of CO2-saturated water is rapidly injected into the reaction vessel.

    • The time required for the pH to drop from 8.3 to 6.3 is measured using a pH meter.

  • Calculation of Activity and Inhibition:

    • The enzyme activity is expressed in Wilbur-Anderson units, calculated as: (T0 - T) / T, where T0 is the time for the uncatalyzed reaction (blank) and T is the time for the enzyme-catalyzed reaction.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

Carbonic anhydrases play a critical role in pH regulation. In the context of cancer, the tumor-associated isoform CA-IX is of particular interest. It is typically overexpressed in hypoxic tumors and contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibitors of CA-IX can counteract this acidification, potentially leading to anti-tumor effects.

G cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ H2CO3_ext H₂CO₃ CO2_ext->H2CO3_ext Hydration H2O_ext H₂O H2O_ext->H2CO3_ext H_ext H⁺ H2CO3_ext->H_ext Dissociation HCO3_ext HCO₃⁻ H2CO3_ext->HCO3_ext Proton_Efflux Proton Efflux (e.g., NHE1, MCTs) Proton_Efflux->H_ext CAIX CA-IX CAIX->H2CO3_ext Catalysis CL5343 This compound (Inhibitor) CL5343->CAIX Inhibition CO2_int CO₂ (from metabolism) CO2_int->CO2_ext Diffusion H_int H⁺ H_int->Proton_Efflux Transport

Caption: Role of Carbonic Anhydrase IX (CA-IX) in Tumor pH Regulation and its Inhibition by this compound .

References

A Comparative Analysis of Delivery Systems Utilizing the CA9-Targeting Ligand CL 5343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the selective delivery of cytotoxic agents to tumor cells remains a paramount challenge. One promising strategy involves leveraging the overexpression of specific cell surface proteins on cancer cells. Carbonic anhydrase IX (CA9) is a transmembrane enzyme that is highly expressed in various solid tumors, including renal cell carcinoma, and is a well-validated target for directed drug delivery. CL 5343 , a potent inhibitor of carbonic anhydrase, has emerged as a valuable targeting ligand for delivering therapeutic payloads to CA9-expressing cancer cells. This guide provides a comparative analysis of delivery systems that utilize this compound as a targeting moiety, supported by available experimental data.

Overview of this compound-Targeted Delivery Strategies

this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) is a selective inhibitor of several carbonic anhydrase isoforms, including the tumor-associated CA9.[1][2][3] Its high affinity for CA9 allows for the specific recognition of cancer cells that overexpress this protein. This property has been exploited to develop targeted drug delivery systems designed to enhance the therapeutic index of potent anticancer agents by concentrating them at the tumor site while minimizing exposure to healthy tissues. The primary approaches investigated involve the direct conjugation of therapeutic agents to this compound or the functionalization of nanocarriers with this targeting ligand.

Comparative Performance of this compound-Based Delivery Systems

Currently, direct comparative studies of different this compound-functionalized delivery systems are limited in the publicly available literature. However, we can analyze the performance of individual systems based on reported data, focusing on a direct conjugate and a nanoparticle-based system.

Table 1: Performance Metrics of this compound-Targeted Delivery Systems
Delivery SystemTherapeutic AgentCancer Cell LineKey Performance MetricsReference
This compound-Maytansinoid Conjugate MaytansinoidSKRC52 (Renal Cancer)Tumor Accumulation: 13.4% of injected dose per gram of tissue in 1 hour (as a fluorescent dye conjugate). Potent antitumor activity observed in a subcutaneous xenograft model in female nude mice.[4][5]
This compound-Gold Nanoparticles Not specified (nanoparticle itself is the therapeutic entity)MCF-7 (Breast Cancer)Cell Viability Reduction: 75% decrease in cell viability. Enhanced cellular uptake and induction of apoptosis.[6]

In-Depth Analysis of Delivery Platforms

This compound-Drug Conjugates: A Direct Targeting Approach

This strategy involves the covalent linkage of a potent cytotoxic drug, such as the microtubule inhibitor maytansinoid, directly to the this compound targeting ligand.[1][3][7] This approach offers the advantage of a smaller, more uniform molecular entity, which can potentially lead to better tumor penetration.

Experimental Protocol: Synthesis of a this compound-Drug Conjugate (General Steps)

A detailed, specific protocol for the synthesis of the this compound-maytansinoid conjugate is not publicly available. However, a general synthetic scheme would likely involve the following steps:

  • Functionalization of this compound : Introduction of a reactive functional group (e.g., a linker with a terminal amine or carboxyl group) onto the this compound molecule without compromising its binding affinity for CA9.

  • Functionalization of the Drug: Modification of the maytansinoid molecule with a complementary reactive group.

  • Conjugation: Reaction of the functionalized this compound and the functionalized maytansinoid under controlled conditions to form a stable covalent bond.

  • Purification and Characterization: Purification of the conjugate using techniques such as high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

This compound-Functionalized Nanoparticles: A Nanocarrier-Mediated Approach

This approach utilizes nanocarriers, such as gold nanoparticles, to deliver a therapeutic payload. The surface of the nanoparticle is decorated with this compound to facilitate targeting to CA9-expressing cells. This method allows for the delivery of a larger therapeutic payload per targeting event and can be adapted for various types of drugs and imaging agents.

Experimental Protocol: Preparation of this compound-Conjugated Gold Nanoparticles (General Steps)

While a specific protocol for the this compound-gold nanoparticles is not detailed in the available literature, a representative procedure for conjugating a ligand to gold nanoparticles would likely follow these steps:

  • Synthesis of Gold Nanoparticles: Preparation of gold nanoparticles of a desired size and surface charge using established methods, such as the citrate reduction method.

  • Surface Modification of Gold Nanoparticles: Functionalization of the gold nanoparticle surface with a linker molecule that can react with this compound . This often involves the use of thiol-containing linkers that form strong bonds with the gold surface.

  • Activation of this compound : Chemical activation of a functional group on this compound to make it reactive towards the linker on the gold nanoparticle surface.

  • Conjugation: Incubation of the surface-modified gold nanoparticles with the activated this compound to allow for covalent bond formation.

  • Purification and Characterization: Removal of unconjugated this compound and other reagents by centrifugation or dialysis. Characterization of the conjugated nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to determine size and stability, and transmission electron microscopy (TEM) to visualize the nanoparticles.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological principles and experimental processes, the following diagrams are provided.

signaling_pathway cluster_cell CA9-Expressing Cancer Cell CA9 CA9 Internalization Internalization CA9->Internalization Receptor-Mediated Endocytosis Apoptosis Apoptosis Internalization->Apoptosis Drug Release & Action CL5343_Conjugate This compound-Drug Conjugate CL5343_Conjugate->CA9 Binding

Caption: Targeted drug delivery via a this compound-drug conjugate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro / In Vivo Evaluation Nanoparticle_Synthesis Nanoparticle Synthesis Surface_Functionalization Surface Functionalization with Linker Nanoparticle_Synthesis->Surface_Functionalization CL5343_Conjugation This compound Conjugation Surface_Functionalization->CL5343_Conjugation Characterization Characterization (DLS, TEM, etc.) CL5343_Conjugation->Characterization Cell_Culture Treatment of CA9+ Cancer Cells Characterization->Cell_Culture Animal_Model Xenograft Mouse Model Characterization->Animal_Model Uptake_Analysis Cellular Uptake Analysis Cell_Culture->Uptake_Analysis Cytotoxicity_Assay Cytotoxicity Assay Cell_Culture->Cytotoxicity_Assay Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study

Caption: Workflow for developing this compound-targeted nanoparticles.

Conclusion and Future Directions

The use of this compound as a targeting ligand represents a promising avenue for the development of more effective and less toxic cancer therapies. Both direct drug conjugates and nanoparticle-based systems have shown potential in preclinical studies. The this compound-maytansinoid conjugate demonstrated significant tumor accumulation and antitumor activity in a renal cancer model.[4][5] Similarly, this compound-functionalized gold nanoparticles have been shown to enhance cellular uptake and induce cancer cell death.[6]

To build upon these findings, future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of different this compound-functionalized delivery systems (e.g., liposomes vs. polymeric nanoparticles vs. direct conjugates) are needed to determine the optimal platform for different therapeutic applications.

  • Optimization of Nanocarriers: Further optimization of the physicochemical properties of nanocarriers, such as size, charge, and drug release kinetics, could significantly improve their in vivo performance.

  • Broader Therapeutic Payloads: Exploring the delivery of a wider range of therapeutic agents, including other small molecule drugs, nucleic acids, and photosensitizers, using this compound-targeted systems.

  • Advanced In Vivo Models: Evaluation of these delivery systems in more clinically relevant animal models, such as orthotopic and patient-derived xenograft models, will be crucial for clinical translation.

By addressing these areas, the full potential of this compound-targeted delivery systems can be realized, paving the way for novel and improved treatments for patients with CA9-expressing cancers.

References

Assessing the Specificity of Carbonic Anhydrase IX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbonic Anhydrase IX (CA9) is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia and is strongly associated with tumor progression and metastasis, making it a prime target for cancer therapy.[1][3][4] The development of specific inhibitors for CA9 is a key focus in oncology research. This guide provides a framework for assessing the specificity of CA9 inhibitors, using a comparison between the well-characterized, selective inhibitor U-104 (also known as SLC-0111) and the broad-spectrum inhibitor Acetazolamide. While information on " CL 5343 " is not currently available in the public domain, the principles and methods outlined here are applicable to the evaluation of any novel CA9 inhibitor.

Comparative Analysis of CA9 Inhibitor Specificity

The specificity of a CA9 inhibitor is determined by its differential activity against various carbonic anhydrase (CA) isoforms. An ideal inhibitor would potently inhibit CA9 while showing minimal activity against other isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II, to reduce off-target effects.

Table 1: Comparison of Inhibitory Activity (Ki, nM) of U-104 (SLC-0111) and Acetazolamide Against Key Carbonic Anhydrase Isoforms

InhibitorCA9 (Target)CA12 (Tumor-Associated)CA1 (Off-Target)CA2 (Off-Target)Reference
U-104 (SLC-0111) 45.14.550809640[5][6]
Acetazolamide 0.105 (µg/mL)0.029 (µg/mL)-0.153 (µg/mL)*[7]

Note: Data for Acetazolamide is presented in µg/mL as found in the source. Direct comparison of potency with Ki in nM requires conversion. However, the data clearly shows Acetazolamide's broad-spectrum activity.

As shown in Table 1, U-104 (SLC-0111) demonstrates high selectivity for the tumor-associated isoforms CA9 and CA12 over the cytosolic isoforms CA1 and CA2.[5][6] In contrast, Acetazolamide is a potent inhibitor of multiple CA isoforms, highlighting its broad-spectrum nature.[7]

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for Measuring Carbonic Anhydrase Inhibition

This method measures the catalytic activity of CA isoforms and the inhibitory effect of compounds.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The inhibition is determined by the decrease in this rate in the presence of an inhibitor.

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase isoforms (CA1, CA2, CA9, CA12)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Inhibitor compound (e.g., U-104) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the recombinant CA isoform in the buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound.

  • Assay Execution: a. One syringe of the stopped-flow instrument is loaded with the CO2-saturated water. b. The other syringe is loaded with the buffer containing the CA enzyme, pH indicator, and the inhibitor at a specific concentration. c. The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. This reflects the rate of the enzymatic reaction.

  • Data Analysis: a. The initial rate of the reaction is calculated from the slope of the absorbance curve. b. The rates are measured for a range of inhibitor concentrations. c. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations. d. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also considers the substrate concentration and the Michaelis constant (Km) of the enzyme.

Visualizations

Experimental Workflow for Assessing CA9 Inhibitor Specificity

G cluster_0 Compound Preparation cluster_1 In Vitro Inhibition Assays cluster_2 Cell-Based Assays cluster_3 Specificity Assessment A Synthesize/Obtain Inhibitor Compound B Stopped-Flow CO2 Hydration Assay A->B Test Compound D Treat CA9-expressing Cancer Cells A->D Treat Cells C Determine IC50/Ki for CA9, CA12, CA1, CA2 B->C Analyze Data F Compare Inhibitory Potency Across CA Isoforms C->F Input Data E Assess Downstream Effects (pH regulation, Proliferation, Invasion) D->E Measure Outcomes G Evaluate On-Target vs. Off-Target Cellular Effects E->G Input Data F->G Correlate

Caption: Workflow for determining the specificity of a CA9 inhibitor.

Simplified Signaling Pathway of CA9 in Cancer

G cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Response Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Acidosis Extracellular Acidosis Invasion Invasion & Metastasis Acidosis->Invasion CA9_exp CA9 Expression HIF1a->CA9_exp CA9_act CA9 Activity (CO2 Hydration) CA9_exp->CA9_act CA9_act->Acidosis Contributes to Extracellular Acidification pH_reg Intracellular pH Homeostasis CA9_act->pH_reg Maintains Alkaline Intracellular pH Survival Cell Survival & Proliferation pH_reg->Survival

Caption: Role of CA9 in promoting cancer cell survival and invasion.

References

Comparative Efficacy of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide) as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into " CL 5343 " have revealed that this compound is scientifically identified as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, a known inhibitor of carbonic anhydrase (CA). It is important to note that peer-reviewed literature does not support its function as a Toll-like receptor (TLR) agonist. This guide provides a comprehensive comparison of the efficacy of 5-Amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives against various human carbonic anhydrase (hCA) isoforms, with comparative data for the well-established CA inhibitor, Acetazolamide.

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH homeostasis, respiration, and CO2 transport.[1] Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers.[2]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of 5-Amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives against key human carbonic anhydrase isoforms. The data is presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), providing a direct comparison of potency.

Table 1: Inhibitory Activity (Kᵢ in nM) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives against hCA I and hCA II

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)
5-Amino-1,3,4-thiadiazole-2-sulfonamide (Parent Compound) 316.7 ± 9.6 - 533.1 ± 187.8412.5 ± 115.4 - 624.6 ± 168.2
Acetazolamide (Reference) 278.8 ± 44.3293.4 ± 46.4
Derivative 7e -7.9
Positively charged thiadiazole derivatives 3 - 120.20 - 5.96

Data compiled from multiple sources.[3][4][5]

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀ in µM) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives against hCA I and hCA II

CompoundhCA I (IC₅₀ in µM)hCA II (IC₅₀ in µM)
Acetazolamide (Reference) --
Pyrazole-dicarboxamide derivatives 0.119 - 3.9990.084 - 0.878
Acridine sulfonamide/carboxamide derivative 4e -0.03 ± 0.01

Data compiled from multiple sources.[3][6]

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is based on the colorimetric measurement of the hydrolysis of 4-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[1]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]

  • Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA I or hCA II) diluted in assay buffer.[7]

  • Substrate Solution: 3 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[1]

  • Test Compounds: 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives and Acetazolamide dissolved in DMSO.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • To each well of a 96-well plate, add 158 µL of Assay Buffer.[1]

  • Add 2 µL of the test compound solution at various concentrations. For the control (maximum activity), add 2 µL of DMSO.[1]

  • Add 20 µL of the enzyme solution to all wells except the blank.[1]

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[1]

  • Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.[1]

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Purification of Human Carbonic Anhydrase I and II

hCA I and hCA II can be purified from human erythrocytes by affinity chromatography.[7]

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide-based inhibitors, such as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, bind to the zinc ion in the enzyme's active site, blocking its catalytic activity.[1] This inhibition disrupts pH balance and fluid secretion in various tissues, leading to therapeutic effects.

Carbonic_Anhydrase_Inhibition cluster_0 Physiological Process cluster_1 Pharmacological Intervention cluster_2 Therapeutic Effect CO2 CO2 H2CO3 Carbonic Acid CO2->H2CO3 + H2O H2O H2O HCO3 Bicarbonate H2CO3->HCO3 Dissociation H Proton H2CO3->H CA Carbonic Anhydrase Blocked_CA Inhibited Carbonic Anhydrase Inhibitor This compound (Sulfonamide) Inhibitor->Blocked_CA Binds to Active Site Effect Reduced Fluid Secretion (e.g., Aqueous Humor) Blocked_CA->Effect Leads to

Mechanism of Carbonic Anhydrase Inhibition.

Efficacy in Cancer Cell Lines

Derivatives of 5-Amino-1,3,4-thiadiazole have demonstrated cytotoxic activity against various cancer cell lines. For instance, some derivatives have shown potent growth inhibitory activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[8] One study reported that a derivative of 5-amino-1,3,4-thiadiazole appended with isatin exhibited antiproliferative activity against human breast cancer and colorectal carcinoma cells.[9]

Addendum: Overview of Toll-like Receptor (TLR) Agonists

While this compound is not a TLR agonist, this section provides a brief overview for informational purposes, given the potential interest in this area.

Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). Activation of TLRs on immune cells, such as dendritic cells and macrophages, initiates signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. TLR agonists are molecules that bind to and activate TLRs, thereby stimulating an immune response. They are being investigated as vaccine adjuvants and for cancer immunotherapy.

TLR Signaling Pathway

The binding of a TLR agonist to its corresponding TLR initiates a signaling cascade that can be broadly divided into MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of transcription factors like NF-κB and IRFs, which drive the expression of genes involved in inflammation and antiviral responses.

TLR_Signaling TLR_Agonist TLR Agonist (e.g., PAMP) TLR Toll-like Receptor TLR_Agonist->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation Inflammatory_Cytokines Inflammatory Cytokines NFkB_Activation->Inflammatory_Cytokines Induces

Simplified MyD88-Dependent TLR Signaling.

References

A Meta-Analysis of CL 5343 : A Comparative Guide to a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the research findings on CL 5343 , a selective carbonic anhydrase (CA) inhibitor. Also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, this compound has demonstrated potential therapeutic applications in oncology and beyond. This document objectively compares the performance of this compound with other relevant carbonic anhydrase inhibitors, supported by available experimental data, to aid in research and development efforts.

Performance Comparison of Carbonic Anhydrase Inhibitors

this compound and its alternatives are potent inhibitors of various carbonic anhydrase isoforms, enzymes that play crucial roles in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The following tables summarize the quantitative data on the inhibitory activity of this compound , Acetazolamide, and Indisulam against several key human carbonic anhydrase (hCA) isoforms.

Table 1: In Vitro Inhibitory Activity (Ki, nM) of Carbonic Anhydrase Inhibitors

CompoundhCA IhCA IIhCA IVhCA VIIhCA IXhCA XII
this compound µM range7.9µM rangeµM rangeµM rangeµM range
Acetazolamide 25012--254.5
Indisulam PotentPotent--Potent-

Table 2: In Vitro Anti-proliferative Activity (IC50) of Indisulam against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Cancer0.28
SW620Colon Cancer>259
LX-1Lung Cancer1.1
NCI-H460Lung Cancer>259

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the experimental protocols for the key experiments cited in this guide.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines the determination of the inhibitory potency of compounds against various human carbonic anhydrase (hCA) isoforms.

1. Enzyme Purification:

  • Recombinant human CA isoforms (hCA I, II, IV, VII, IX, and XII) are expressed in E. coli and purified by affinity chromatography.

  • The purity of the enzymes is verified by SDS-PAGE.

2. Inhibition Assay (Stopped-Flow Method):

  • The assay measures the CO₂ hydration activity of the CA enzyme.

  • A stopped-flow instrument is used to measure the kinetics of the pH change resulting from the enzyme-catalyzed hydration of CO₂.

  • The assay buffer consists of 20 mM HEPES or TAPS, pH 7.4, containing 20 mM NaClO₄ and 0.1 mM EDTA.

  • The enzyme concentration in the assay is typically in the range of 10 nM.

  • Various concentrations of the inhibitor are pre-incubated with the enzyme.

  • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • The initial rates of the reaction are measured, and the IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the respective enzyme.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model (Representative Protocol)

This protocol describes a general procedure for evaluating the antitumor activity of carbonic anhydrase inhibitors in a preclinical setting. While a specific in vivo protocol for this compound was not explicitly found, the following is a representative methodology based on studies with Acetazolamide and Indisulam.

1. Cell Culture and Animal Model:

  • A human cancer cell line known to express the target carbonic anhydrase isoform (e.g., SK-RC-52 renal cell carcinoma for CAIX) is cultured in appropriate media.

  • Female athymic nude mice (4-6 weeks old) are used for the study.

2. Tumor Implantation:

  • Cultured cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment:

  • Mice are randomly assigned to treatment and control groups.

  • The test compound (e.g., this compound , Acetazolamide, or Indisulam) is administered via a suitable route (e.g., intraperitoneal or intravenous injection).

  • The dosage and treatment schedule are determined based on preliminary toxicity studies (e.g., 25-50 mg/kg daily for 5 days).

  • The control group receives the vehicle solution.

4. Tumor Growth Measurement and Data Analysis:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors are excised and weighed.

  • The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using Graphviz to illustrate key concepts.

carbonic_anhydrase_inhibition cluster_reaction Normal Catalytic Reaction cluster_inhibition Inhibition by this compound CO2 CO2 Carbonic_Anhydrase Carbonic_Anhydrase CO2->Carbonic_Anhydrase Substrate H2O H2O H2O->Carbonic_Anhydrase Substrate H2CO3 H2CO3 Carbonic_Anhydrase->H2CO3 Catalysis Inactive_CA Inactive Carbonic Anhydrase H+ H+ H2CO3->H+ Dissociation HCO3- HCO3- H2CO3->HCO3- Dissociation CL_5343 This compound CL_5343->Inactive_CA Binds to Active Site

Caption: Mechanism of Carbonic Anhydrase Inhibition by this compound .

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Purify_Enzyme Purify Recombinant hCA Isoforms Inhibition_Assay Perform Stopped-Flow Inhibition Assay Purify_Enzyme->Inhibition_Assay Calculate_Ki Calculate IC50 and Ki Values Inhibition_Assay->Calculate_Ki Implant_Tumor Implant Human Tumor Cells in Mice Administer_Drug Administer this compound or Vehicle Implant_Tumor->Administer_Drug Measure_Tumor Measure Tumor Growth and Body Weight Administer_Drug->Measure_Tumor Analyze_Data Analyze Antitumor Efficacy Measure_Tumor->Analyze_Data

Safety Operating Guide

Personal protective equipment for handling CL 5343

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans for handling CL 5343 (CAS No. 14949-00-9). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Chemical Identification and Hazards

Identifier Value
Chemical Name 5-amino-1,3,4-thiadiazole-2-sulfonamide
CAS Number 14949-00-9[1][2]
Molecular Formula C2H4N4O2S2[1][2]
Molecular Weight 180.21[1]
Physical Form White Solid[1]
Signal Word Danger
Hazard Pictograms Corrosive
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.

Personal Protective Equipment (PPE)

Based on the hazard statements, the following PPE is mandatory when handling this compound .

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a lab coat, and chemical-resistant gloves (e.g., nitrile). Ensure full skin coverage.
Respiratory Protection Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust is generated.
Body Protection A chemical-resistant apron or suit may be necessary for large quantities or when there is a risk of significant splashing.

Operational and Handling Plan

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Assemble All Required PPE prep_area->gather_ppe locate_safety Locate Emergency Equipment (Eyewash, Safety Shower) gather_ppe->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weigh_chemical Weigh/Handle this compound in a Fume Hood don_ppe->weigh_chemical dissolve Dissolve/Use in Experiment weigh_chemical->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste per Protocol decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound , from preparation to disposal.

Procedural Steps:

  • Preparation:

    • Designate a specific area for handling this compound , preferably within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm the location and functionality of emergency eyewash stations and safety showers.

  • Handling:

    • Always wear the prescribed PPE before handling the compound.

    • Avoid creating dust. If weighing the solid, do so carefully within the fume hood.

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Cleanup and Disposal:

    • After handling, thoroughly decontaminate all surfaces and equipment.

    • Dispose of contaminated waste, including gloves and any disposable labware, in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly after handling.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep locked up and away from incompatible materials.

Logical Relationship for Safe Storage

This compound This compound Tightly Closed Container Tightly Closed Container This compound->Tightly Closed Container Cool, Dry, Well-Ventilated Area Cool, Dry, Well-Ventilated Area This compound->Cool, Dry, Well-Ventilated Area Locked Storage Locked Storage This compound->Locked Storage Away from Incompatible Materials Away from Incompatible Materials This compound->Away from Incompatible Materials Safe Storage Safe Storage Tightly Closed Container->Safe Storage Cool, Dry, Well-Ventilated Area->Safe Storage Locked Storage->Safe Storage Away from Incompatible Materials->Safe Storage

Caption: Key requirements for the safe and secure storage of this compound .

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CL 5343
Reactant of Route 2
Reactant of Route 2
CL 5343

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.